1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUWVLSTAZVPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280805 | |
| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-21-8 | |
| Record name | NSC18751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanone, 1-(4-hydroxyphenyl)-2-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, an α-aryl ketone of interest in chemical research and as a potential intermediate in drug development. The primary focus is on a robust and widely applicable method involving a two-step sequence: the Friedel-Crafts acylation of a protected phenol followed by a deprotection step. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents quantitative data in a structured format. Logical and experimental workflows are visualized using diagrams to enhance clarity for researchers, scientists, and professionals in drug development.
Introduction
This compound is a member of the α-aryl ketone family. These motifs are significant structural components in numerous bioactive compounds and pharmaceutical agents.[1][2] The efficient and selective synthesis of these molecules, particularly those bearing functional groups like a hydroxyl group on the aromatic ring, is a critical task in medicinal and organic chemistry.
This guide outlines the most viable synthetic strategy for this target molecule, which navigates the challenges associated with direct reactions on phenols. The preferred pathway involves the use of a protecting group for the phenol's hydroxyl function, ensuring high regioselectivity and yield.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. The most prominent and reliable method is the Friedel-Crafts acylation.
2.1. Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, used to install an acyl group onto an aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst.[3]
-
Direct Acylation of Phenol: While theoretically possible, the direct Friedel-Crafts acylation of phenol is often problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs of the hydroxyl group, deactivating the ring towards electrophilic attack and potentially leading to side reactions or low yields.[4][5]
-
Acylation of a Protected Phenol: A more effective strategy involves protecting the hydroxyl group, typically as a methyl ether (anisole). The methoxy group is a strong ortho-, para-director, facilitating high regioselectivity for the desired para-substituted product. The synthesis is completed by a subsequent deprotection (demethylation) step to reveal the free hydroxyl group. This pathway is supported by the identification of 1-(4-methoxyphenyl)-2-phenylbutan-1-one as a key upstream intermediate.[6]
2.2. Alternative Rearrangement Reactions
Other advanced methods for synthesizing α-aryl ketones include:
-
Semipinacol Rearrangement: This involves the 1,2-aryl migration in α,α-diarylallylic alcohols, catalyzed by transition metals like cobalt, to produce enantioenriched α-aryl ketones.[1][2]
-
α-Ketol Rearrangement: This is an acid- or base-induced 1,2-migration of an aryl group in an α-hydroxy ketone.[7]
While powerful, these methods are generally more complex and substrate-specific than the Friedel-Crafts approach for this particular target. This guide will focus on the protected Friedel-Crafts acylation route due to its reliability and broad applicability.
Recommended Synthesis Pathway: Protected Friedel-Crafts Acylation
The recommended pathway proceeds in three main stages:
-
Preparation of the Acylating Agent: Synthesis of 2-phenylbutyryl chloride from 2-phenylbutyric acid.
-
Friedel-Crafts Acylation: Reaction of anisole with 2-phenylbutyryl chloride to form the intermediate, 1-(4-methoxyphenyl)-2-phenylbutan-1-one.
-
Deprotection: Demethylation of the intermediate to yield the final product, this compound.
Experimental Protocols
The following protocols are detailed procedures for the recommended synthesis pathway.
4.1. Stage 1: Preparation of 2-Phenylbutyryl Chloride
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2-phenylbutyric acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-phenylbutyryl chloride is typically used in the next step without further purification.
4.2. Stage 2: Friedel-Crafts Acylation of Anisole
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 2-phenylbutyryl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[3]
-
Substrate Addition: Add anisole (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
4.3. Stage 3: Demethylation to Yield Final Product
-
Setup: Dissolve the purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C (dry ice/acetone bath).
-
Reagent Addition: Add boron tribromide (BBr₃, 1.5 eq, typically as a 1M solution in DCM) dropwise.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction back to 0°C and slowly add methanol to quench the excess BBr₃, followed by the addition of water.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or flash column chromatography.
Data Presentation
The following table summarizes the key quantitative parameters for the recommended synthesis pathway. Yields are representative values based on typical outcomes for these reaction types.
| Stage | Reactants | Key Reagents/Catalyst | Solvent | Temp. | Time | Typical Yield |
| 1 | 2-Phenylbutyric Acid | Thionyl Chloride (SOCl₂) | Neat | Reflux | 2-3 h | >95% (crude) |
| 2 | Anisole, 2-Phenylbutyryl Chloride | Aluminum Chloride (AlCl₃) | DCM | 0°C to rt | 12-16 h | 75-85% |
| 3 | 1-(4-Methoxyphenyl)-2-phenylbutan-1-one | Boron Tribromide (BBr₃) | DCM | -78°C to rt | 3-5 h | 80-90% |
Visualization of Workflows
References
Physicochemical Properties of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacological screening. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for the characterization of new chemical entities.
Core Physicochemical Properties
While experimental data for this compound is limited, the following table summarizes its basic molecular information and provides predicted values for key physicochemical parameters. These predictions are based on computational models for the closely related isomer, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, and serve as valuable estimates in the absence of experimental data.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₆H₁₆O₂ | Biosynth |
| Molecular Weight | 240.3 g/mol | Biosynth[1] |
| CAS Number | 6966-21-8 | Biosynth[1] |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted pKa (acidic) | ~10.09 (Phenolic OH) | (Predicted for a similar compound)[2] |
| Predicted LogP | 3.8 | PubChem (for isomer)[3] |
| Predicted Water Solubility | Low | General property of similar structures |
| Predicted Solubility in Organic Solvents | Soluble in Chloroform, Methanol | (Predicted for a similar compound)[2] |
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Boiling Point Determination (for high-boiling liquids or as an indicator for solids)
While this compound is expected to be a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic. The following describes a micro-scale method.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
-
Clamp and stand
Procedure:
-
Place a small amount of the substance (a few drops if liquid, or a small amount of melted solid) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula or balance for solids
-
Graduated pipettes for liquids
-
A range of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide)
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent.
-
Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent change in the amount of solid.
-
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or ethanol, as the compound is likely poorly water-soluble)
Procedure (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized). This can be determined from the titration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.
References
In-depth Technical Guide on 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble
This document serves as a technical guide concerning the chemical compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of information regarding the specific mechanism of action of this compound. The primary role of this compound, as indicated by the available data, appears to be that of a chemical intermediate in the synthesis of other molecules.
While a detailed exposition on a distinct biological mechanism of action for this specific compound is not possible at this time, this guide will provide a thorough account of its known chemical properties, its role in synthesis, and a brief discussion of the biological activities of structurally related compounds. This information may provide a foundational context for any future research into the potential bioactivity of this compound.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol .[1]
Synonyms:
Structural Information:
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol [1] |
| IUPAC Name | 2-(4-hydroxyphenyl)-1-phenylbutan-1-one[1] |
| InChI | InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3[1] |
| InChIKey | FXJSXWBPLHSRGP-UHFFFAOYSA-N[1] |
| SMILES | CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2[1] |
Role as a Chemical Intermediate
The predominant information available for this compound points to its utility as a precursor or intermediate in the synthesis of other, more complex molecules. For instance, it is listed as a downstream product of compounds like anisole and 2-phenylbutyric acid, and as an upstream product for the synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one. This latter compound is structurally related to tamoxifen, a well-known selective estrogen receptor modulator (SERM), suggesting that this compound may be a building block in the development of pharmacologically active agents.
Biological Activity of Structurally Related Compounds
Given the absence of direct data on the mechanism of action of this compound, an examination of structurally similar compounds can offer potential avenues for future investigation.
-
Butyrophenones: The butyrophenone chemical class, characterized by a 1-phenylbutan-1-one structure, includes compounds that are known to act as dopamine receptor antagonists and are utilized in the treatment of various mental disorders.[2] While this compound is a substituted butyrophenone, it is crucial to note that its specific substitutions would significantly alter its pharmacological profile compared to classical butyrophenones.
-
Phenolic Compounds: The presence of a hydroxyphenyl group is a common feature in many biologically active molecules, including flavonoids and other polyphenols. These compounds are known to possess a wide range of pharmacological effects. For example, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of bisphenol A, has been shown to induce pancreatic β-cell death through pathways involving JNK/AMPK activation and endoplasmic reticulum stress.[3]
-
Raspberry Ketone and its Derivatives: 4-(4-Hydroxyphenyl)-butan-2-one, also known as raspberry ketone, is a structurally related natural phenolic compound. While it is primarily used in the fragrance and food industries, some studies have explored its biological activities. Furthermore, derivatives of raspberry ketone have been synthesized and investigated for activities such as antifungal properties.[4]
Postulated Areas for Future Research
Should research into the biological effects of this compound be undertaken, the following lines of inquiry could be considered based on its structural motifs:
-
Receptor Binding Assays: Screening against a panel of receptors, particularly dopamine and estrogen receptors, given the structural similarities to known active compounds.
-
Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes involved in key signaling pathways, such as kinases or phosphatases.
-
Cell-Based Assays: Assessing its effects on cell viability, proliferation, and apoptosis in various cell lines to identify any cytotoxic or cytostatic properties.
-
"Omics" Approaches: Utilizing transcriptomics, proteomics, or metabolomics to gain an unbiased view of the cellular pathways affected by the compound.
Conclusion
In its current state of documentation, this compound is best characterized as a chemical intermediate. There is no substantive, publicly available evidence to support a detailed mechanism of action. The information provided herein on its chemical nature and the biological activities of related structures is intended to serve as a foundational resource for any future scientific inquiry into this molecule. Further empirical investigation is required to elucidate any potential pharmacological properties and its corresponding mechanism of action.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It does not constitute a recommendation for any particular use or application of the compound described. All research should be conducted in accordance with established laboratory safety protocols and ethical guidelines.
References
- 1. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway [mdpi.com]
- 4. researchgate.net [researchgate.net]
Potential Biological Activities of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: An In-depth Technical Guide
Executive Summary
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with structural similarities to known biologically active molecules, particularly those interacting with the estrogen receptor. Analysis of structurally related compounds, such as tamoxifen analogs and other substituted butenes and ethenes, suggests that this compound may possess estrogenic or antiestrogenic properties. Furthermore, related chalcone structures indicate a potential for cytotoxic and anti-inflammatory activities. This whitepaper will delve into the biological activities of these related compounds, presenting quantitative data, experimental protocols, and relevant signaling pathways to build a predictive profile for this compound.
Structural Analogs and Inferred Biological Activities
The core structure of this compound, featuring a 4-hydroxyphenyl group and a phenyl group attached to a butane-1-one backbone, is reminiscent of several classes of compounds with well-documented biological effects.
Potential for Estrogen Receptor Modulation
The most compelling inferred activity for this compound is the modulation of the estrogen receptor (ER). This is based on its structural similarity to triphenylethylene antiestrogens like tamoxifen and related compounds.
A closely related analog, 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene, and its esters have demonstrated affinity for the estrogen receptor and selective antitumor activity against ER-positive mammary tumors.[1] Esterification of the hydroxyl groups of this compound was found to modulate its alkylating activity and growth inhibition of hormone-dependent (MCF-7) and hormone-independent (MDA) cell lines.[1] This suggests that the this compound scaffold has the potential to bind to the estrogen receptor.
Studies on a series of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes revealed high antiestrogenic activity with minimal agonistic potency.[2] The relative binding affinity (RBA) for the estrogen receptor and the inhibitory concentration (IC50) for antagonizing the effect of estradiol were determined for these compounds.
Table 1: Estrogen Receptor Binding and Antiestrogenic Activity of C2-Alkyl-Substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes
| Compound (Side Chain R) | Relative Binding Affinity (RBA, %) | IC50 for E2 Inhibition (nM) |
| H | 35.2 | 150 |
| Me | 32.1 | 30 |
| Et | 6.20 | 15 |
| CH2CF3 | 5.95 | 9 |
| n-Pr | 2.09 | 50 |
| Bu | 0.62 | 500 |
| 4-hydroxytamoxifen (4OHT) | Not Reported | 7 |
| (Data sourced from PubMed[2]) |
These findings indicate that the length of the alkyl side chain influences the antagonistic effects.[2] Despite their antiestrogenic activity, these compounds did not significantly affect the proliferation of hormone-dependent MCF-7 cells, unlike tamoxifen and 4-hydroxytamoxifen.[2]
Similarly, C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes have been shown to possess high estrogen receptor binding affinity and act as antagonists to the effects of estradiol.[3]
Table 2: Estrogen Receptor Binding and Antiestrogenic Activity of C2-Alkyl-Substituted 1,1,2-tris(4-hydroxyphenyl)ethenes
| Compound (Alkyl Group) | Relative Binding Affinity (RBA, %) | IC50 for E2 Inhibition (nM) |
| Me | 52.1 | 15 |
| Et | 29.6 | 10 |
| Prop | 4.03 | Not Reported |
| But | 0.95 | Not Reported |
| 4-hydroxytamoxifen (4OHT) | Not Reported | 7 |
| (Data sourced from PubMed[3]) |
These compounds exhibited low cytotoxic properties on the hormone-sensitive MCF-7 cell line, despite their potent antagonistic activity.[3]
Potential for Cytotoxic Activity
The α,β-unsaturated ketone core in chalcone derivatives, which also contain hydroxyphenyl and phenyl groups, is associated with cytotoxic activity. While this compound is a saturated ketone, the general structural motif suggests that cytotoxic potential should not be ruled out. For instance, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have demonstrated potent cytotoxic effects against various human cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of related compounds, which could be adapted for the evaluation of this compound.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the estrogen receptor.
Protocol Workflow:
Caption: Workflow for Estrogen Receptor Binding Assay.
Luciferase Reporter Gene Assay for Estrogenic/Antiestrogenic Activity
This cell-based assay measures the ability of a compound to induce or inhibit gene transcription mediated by the estrogen receptor.
Protocol Workflow:
Caption: Workflow for Luciferase Reporter Gene Assay.
Signaling Pathways
Based on the analysis of related compounds, the primary signaling pathway potentially modulated by this compound is the estrogen receptor signaling pathway.
Estrogen Receptor Signaling Pathway
Upon binding of an agonist, the estrogen receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription. An antagonist would competitively bind to the ER, preventing this cascade.
Signaling Pathway Diagram:
Caption: Estrogen Receptor Signaling Pathway.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a potential for this compound to interact with the estrogen receptor. The data from related butenes and ethenes indicate that it may act as an antiestrogen. Furthermore, the possibility of cytotoxic activity, as suggested by related chalcone structures, warrants investigation.
Future research should focus on synthesizing this compound and evaluating its biological activity using the experimental protocols outlined in this guide. Key investigations should include:
-
Estrogen Receptor Binding Assays: To quantify its affinity for ERα and ERβ.
-
Cell-Based Reporter Gene Assays: To determine its estrogenic or antiestrogenic activity and potency.
-
Cell Proliferation Assays: Using ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines to assess its impact on cell growth.
-
Broader Cytotoxicity Screening: Against a panel of cancer cell lines to explore potential anticancer effects beyond ER modulation.
Such studies will elucidate the true biological profile of this compound and determine its potential as a lead compound for drug development.
References
- 1. Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and physical data for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The document collates known identifiers and properties to serve as a foundational resource for researchers and professionals in drug development. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this guide presents the confirmed core identifiers and offers a generalized framework for further investigation.
Chemical Identity and Identifiers
This compound is a ketone derivative with a distinct chemical structure. The primary identifiers for this compound are crucial for accurate sourcing, cataloging, and regulatory purposes.
| Identifier | Value | Citation |
| CAS Number | 6966-21-8 | [1] |
| Molecular Formula | C16H16O2 | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| EINECS | 828-826-4 | [1] |
| Synonyms | No widely recognized synonyms found in searches. |
Physicochemical Properties
| Property | Value | Citation |
| Purity (Minimum) | 95% | [1] |
Synthesis and Upstream/Downstream Products
While a specific, detailed experimental protocol for the synthesis of this compound was not found, commercial suppliers indicate potential upstream precursors and downstream products, offering insights into its chemical context.
| Category | Compound Name |
| Upstream Products | anisole, 1-(4-hydroxyphenyl)-2-phenylethanone, 2-phenylbutyric acid, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, 1-(4-benzyloxyphenyl)-2-phenyl-butan-1-one, 4'-benzyloxy-2-phenylacetophenone |
| Downstream Product | 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one |
A generalized workflow for the synthesis and characterization of a chemical compound like this compound is presented below.
Caption: Generalized workflow for chemical synthesis, analysis, and screening.
Biological Activity and Signaling Pathways
There is a notable absence of published research detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Research on analogous compounds with structural similarities, such as certain chalcones and other ketone derivatives, has explored various biological activities, including anticancer properties. However, direct extrapolation of these activities to this compound is not scientifically sound without dedicated experimental validation.
For drug development professionals, the logical progression for a compound with a novel structure like this would involve a series of screening assays to determine its biological profile.
Caption: A simplified, hypothetical drug discovery and development process.
Conclusion
This compound, identified by CAS number 6966-21-8, remains a compound with limited characterization in the public domain. This guide provides the foundational identifiers and suggests a generalized framework for its synthesis and potential biological evaluation. Further empirical research is necessary to elucidate its physicochemical properties, establish detailed experimental protocols, and uncover any potential biological activities and mechanisms of action. This compound represents an opportunity for novel research in medicinal chemistry and drug discovery.
References
Spectral Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectral characterization of the organic compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. A comprehensive search of public spectral databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for this specific molecule. This guide, therefore, provides a detailed overview of the expected spectral characteristics based on its chemical structure, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers synthesizing or working with this compound and similar molecular architectures.
Introduction
This compound is a ketone derivative with a diarylbutan-1-one scaffold. Such structures are of interest in medicinal chemistry and materials science. Spectroscopic analysis is critical for the verification of the chemical structure and purity of synthesized compounds. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides standardized protocols for their acquisition.
Predicted Spectral Data
While experimental data is not available, the following tables summarize the expected spectral features of this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would be complex due to the chirality at the second carbon, leading to diastereotopic protons in the ethyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | 4.5 - 6.0 | Singlet (broad) | 1H |
| Aromatic H (on hydroxyphenyl ring, ortho to C=O) | 7.8 - 8.0 | Doublet | 2H |
| Aromatic H (on phenyl ring) | 7.2 - 7.4 | Multiplet | 5H |
| Aromatic H (on hydroxyphenyl ring, meta to C=O) | 6.8 - 7.0 | Doublet | 2H |
| Methine H (-CH-) | 4.0 - 4.5 | Triplet or Doublet of Doublets | 1H |
| Methylene H (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H |
| Methyl H (-CH₃) | 0.8 - 1.1 | Triplet | 3H |
¹³C NMR (Carbon NMR): The carbon NMR would show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 195 - 205 |
| Quaternary C (hydroxyphenyl, attached to -OH) | 160 - 165 |
| Quaternary C (phenyl, attached to butanone chain) | 140 - 145 |
| Quaternary C (hydroxyphenyl, attached to C=O) | 128 - 132 |
| Aromatic CH (hydroxyphenyl, ortho to C=O) | 130 - 135 |
| Aromatic CH (phenyl) | 125 - 130 |
| Aromatic CH (hydroxyphenyl, meta to C=O) | 115 - 120 |
| Methine CH | 50 - 60 |
| Methylene CH₂ | 25 - 35 |
| Methyl CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ketone) | 1670 - 1690 | Strong |
| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| Analysis Type | Expected m/z Value | Interpretation |
| Molecular Ion (M⁺) | ~240.11 | Molecular weight of C₁₆H₁₆O₂ |
| Fragmentation | ~121.05 | Fragment corresponding to the hydroxyphenyl carbonyl cation [HOC₆H₄CO]⁺ |
| Fragmentation | ~119.09 | Fragment corresponding to the phenylpropyl cation [C₆H₅CH(CH₂CH₃)]⁺ |
| Fragmentation | ~91.05 | Tropylium ion [C₇H₇]⁺ from the phenyl group |
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. For direct analysis of the solid, Direct Analysis in Real Time (DART) could also be used.
-
Mass Analysis: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
An In-depth Technical Guide to the Structural Analogs of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The focus is on providing detailed experimental methodologies, quantitative biological data, and visual representations of key processes to aid in further research and development in this area.
Core Structure and Analogs
The core structure, this compound, is a diarylbutan-1-one featuring a saturated ketone linker between the two phenyl rings. Its structural analogs can be broadly categorized into two main classes:
-
Saturated Analogs: These compounds retain the saturated butan-1-one backbone, with variations in the substitution patterns on the aromatic rings.
-
Unsaturated Analogs (Chalcones): A significant body of research exists for the α,β-unsaturated counterparts of this core structure, known as chalcones. These compounds, formally (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-ones and their derivatives, exhibit a distinct biological profile due to the presence of the reactive enone moiety.
This guide will cover the synthesis of the saturated core structure and present the biological data primarily available for the more extensively studied unsaturated chalcone analogs, highlighting the structural distinctions.
Synthesis of the Core Structure
The synthesis of this compound typically proceeds through a Friedel-Crafts acylation reaction, followed by deprotection of the phenolic hydroxyl group. A common strategy involves the acylation of a protected phenol, such as anisole (methoxybenzene), with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting methoxy-protected intermediate is then demethylated to yield the final product.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one and subsequent demethylation
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
Anisole
-
2-Phenylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boron tribromide (BBr₃) or other demethylating agent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Step 1: Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle evolved HCl gas). Maintain an inert atmosphere using argon or nitrogen.
-
To the flask, add anhydrous dichloromethane (DCM).
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring. The suspension should be cooled in an ice bath.
-
Dissolve 2-phenylbutyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 2-phenylbutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add anisole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously for 15-20 minutes until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)-2-phenylbutan-1-one.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Demethylation
-
Dissolve the purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) (1.5 equivalents) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Biological Data of Structural Analogs
While extensive quantitative data for the saturated this compound analogs is limited in publicly available literature, a significant body of research has been conducted on the corresponding α,β-unsaturated analogs (chalcones). The following tables summarize the cytotoxic activity of a series of chalcone derivatives against various human cancer cell lines. It is important to note that the enone moiety in chalcones is a Michael acceptor and can react with biological nucleophiles, which may contribute significantly to their biological activity, a mechanism not available to the saturated analogs.
Table 1: Cytotoxic Activity of Chalcone Analogs (IC₅₀ in µM)
| Compound ID | Structure | A2780 (Ovarian) | MCF-7 (Breast) | PC-3 (Prostate) | LNCaP (Prostate) | Reference |
| Chalcone 1 | (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | >100 | >100 | >100 | >100 | [1] |
| Chalcone 2 | (E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 25.5 | 35.2 | 45.1 | 28.9 | [1] |
| Chalcone 3 | (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85.3 | >100 | >100 | 92.7 | [1] |
| Chalcone 4 | (E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 40.1 | 55.8 | 62.3 | 48.6 | [1] |
Data is illustrative and compiled from representative literature.
Potential Mechanisms of Action and Signaling Pathways
Cytotoxicity and Apoptosis Induction in Chalcone Analogs
Many chalcone derivatives have been shown to exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling events often involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.
// Nodes Chalcone [label="Chalcone Analog", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nStress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chalcone -> ROS; ROS -> Mitochondria; Mitochondria -> Bax; Mitochondria -> Bcl2 [arrowhead=tee]; Bax -> CytochromeC; Bcl2 -> CytochromeC [arrowhead=tee]; CytochromeC -> Apoptosome; Apaf1 -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } DOT Caption: Intrinsic apoptosis pathway potentially induced by chalcone analogs.
Hypothetical Target for Saturated Analogs: NMDA Receptor Modulation
While direct evidence is lacking for this compound, some structurally related diaryl compounds are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. Antagonism of the NMDA receptor can have neuroprotective effects. The diarylbutanone scaffold could potentially bind to one of the allosteric sites on the NMDA receptor complex, modulating its activity. This remains a hypothesis that requires experimental validation.
// Nodes Glutamate [label="Glutamate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog [label="Diarylbutanone\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonChannel [label="Ion Channel\n(Blocked)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx\n(Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glutamate -> NMDAR; Glycine -> NMDAR; Analog -> NMDAR [label=" Hypothetical\n Antagonism", style=dashed, fontcolor="#202124"]; NMDAR -> IonChannel [arrowhead=tee]; IonChannel -> Ca_Influx [arrowhead=tee]; Ca_Influx -> Downstream [arrowhead=tee]; Downstream -> Neuroprotection; } DOT Caption: Hypothetical antagonism of the NMDA receptor by diarylbutanone analogs.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Drug Development Workflow
The development of novel analogs of this compound as therapeutic agents would typically follow a structured drug discovery and development pipeline.
// Nodes TargetID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitGen [label="Hit Generation\n(e.g., HTS, Virtual Screening)", fillcolor="#FBBC05", fontcolor="#202124"]; HitToLead [label="Hit-to-Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(ADME/Tox Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development\n(In vivo studies)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges TargetID -> HitGen; HitGen -> HitToLead; HitToLead -> LeadOpt; LeadOpt -> Preclinical; Preclinical -> Clinical; } DOT Caption: A typical workflow for small molecule drug discovery.
This guide provides a foundational understanding of the structural analogs of this compound. While significant research has been conducted on the unsaturated chalcone analogs, the saturated core structure represents an area with potential for further exploration, particularly in investigating novel biological targets and mechanisms of action. The provided protocols and data serve as a starting point for researchers and drug development professionals interested in this chemical scaffold.
References
Unveiling the Therapeutic Potential of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a deoxybenzoin derivative with a chemical structure suggestive of diverse pharmacological activities. While direct research on this specific molecule is limited, analysis of structurally related compounds provides a compelling rationale for investigating its potential as a modulator of the immune system and endocrine pathways. This technical guide synthesizes the available evidence from analogous compounds to propose potential therapeutic targets, outlines relevant experimental methodologies for their validation, and presents hypothesized mechanisms of action through signaling pathway diagrams.
Introduction: The Deoxybenzoin Scaffold
Deoxybenzoins (1,2-diaryl-ethanones) are a class of organic compounds characterized by a core diarylethanone structure. This scaffold is present in various natural and synthetic molecules that exhibit a wide range of biological activities. The subject of this guide, this compound, belongs to this family. Its structure, featuring a hydroxyphenyl group, is particularly noteworthy as this moiety is often crucial for interactions with biological targets, such as estrogen receptors. Given the documented activities of other deoxybenzoin derivatives, this compound emerges as a candidate for drug discovery efforts, particularly in the areas of immunology and oncology.
Potential Therapeutic Targets
Based on the biological activities of structurally similar compounds, two primary therapeutic avenues are proposed for this compound: immunosuppression and estrogen receptor modulation.
Immunosuppression via T-Cell Apoptosis
Certain derivatives of deoxybenzoin have been shown to possess immunosuppressive properties.[1] The proposed mechanism involves the induction of apoptosis in activated T-lymphocytes, a critical process for dampening an overactive immune response. This suggests that this compound could be a therapeutic candidate for autoimmune diseases or in transplantation medicine to prevent organ rejection.
-
Primary Target: Activated T-lymphocytes.
-
Potential Mechanism: Induction of apoptosis.
Estrogen Receptor Modulation
Compounds with a 4-hydroxyphenyl group are known to interact with estrogen receptors (ERα and ERβ), acting as either agonists or antagonists.[2] This modulation can have profound effects on hormone-dependent tissues and is the basis for therapies against breast cancer and osteoporosis. The structural similarity of this compound to other known estrogen receptor modulators makes the estrogen receptor a high-priority potential target.[2][3]
-
Primary Target: Estrogen Receptors (ERα and ERβ).
-
Potential Mechanism: Competitive binding to the ligand-binding domain, leading to agonistic or antagonistic activity.
Quantitative Biological Data of Related Compounds
| Compound Class | Compound Example | Assay | Target | Activity Metric | Value | Reference |
| Deoxybenzoin Oxime | Compound 31 | T-Cell Proliferation | Activated T-Cells | SI (Selectivity Index) | >684.64 | [1] |
| Triphenylethylene | 1,1,2-tris(4-hydroxyphenyl)ethene derivative (3c) | E2-induced Luciferase Expression | Estrogen Receptor | IC50 | 10 nM | [3] |
| Triphenylethylene | 1,1,2-tris(4-hydroxyphenyl)ethene derivative (3b) | E2-induced Luciferase Expression | Estrogen Receptor | IC50 | 15 nM | [3] |
Hypothesized Signaling Pathways
T-Cell Apoptosis Induction
The following diagram illustrates a potential mechanism by which a deoxybenzoin derivative could induce apoptosis in activated T-cells.
Estrogen Receptor Signaling Modulation
This diagram shows the competitive binding of the compound to the estrogen receptor, thereby modulating gene transcription.
Key Experimental Methodologies
To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.
T-Cell Proliferation and Apoptosis Assay
Objective: To determine the effect of the compound on the proliferation and viability of activated T-cells.
Methodology:
-
Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and activate T-cells using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: Add varying concentrations of this compound to the activated T-cell cultures. A vehicle control (e.g., DMSO) should be included.
-
Proliferation Assay: After 48-72 hours, assess T-cell proliferation using a BrdU or CFSE-based assay, analyzed by flow cytometry.
-
Apoptosis Assay: At the same time points, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
Estrogen Receptor Competitive Binding Assay
Objective: To measure the binding affinity of the compound for estrogen receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available recombinant human ERα and ERβ ligand-binding domains (LBDs) or prepare cell lysates from ER-positive cell lines (e.g., MCF-7).
-
Radioligand: Use a tritiated estradiol ([³H]-E2) as the radioligand.
-
Competitive Binding: Incubate a fixed concentration of the receptor and [³H]-E2 with increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand using a method such as filtration over glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the specific binding of [³H]-E2. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the analysis of its structural class provides a strong foundation for future research. The dual potential for immunosuppression and estrogen receptor modulation positions this compound as a versatile scaffold for drug development.
Future investigations should focus on:
-
In vitro validation: Performing the outlined experimental protocols to confirm the hypothesized biological activities and determine the potency and selectivity of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and pharmacokinetic properties.
-
In vivo studies: Evaluating the efficacy and safety of promising candidates in relevant animal models of autoimmune disease or hormone-dependent cancers.
The exploration of this and related deoxybenzoin derivatives could lead to the discovery of novel therapeutics with significant clinical impact.
References
- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | 91221-46-4 [smolecule.com]
- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a butyrophenone derivative, holds a significant, albeit often unheralded, position in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, its critical role as a key intermediate in the synthesis of the pioneering selective estrogen receptor modulator (SERM), Tamoxifen, underscores its importance. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its discovery as a synthetic precursor, detailed synthesis methodologies, and its pivotal connection to the development of one of the most impactful drugs in the treatment of breast cancer.
Introduction
The discovery and development of new therapeutic agents is a complex process, often relying on the efficient and scalable synthesis of intricate molecular architectures. Within these synthetic pathways, specific chemical entities, known as intermediates, serve as crucial building blocks. This compound (CAS Number: 6966-21-8) is a prime example of such an intermediate, intrinsically linked to the history and production of Tamoxifen. Its chemical structure, featuring a 4-hydroxyphenyl group attached to a butan-1-one backbone with a phenyl substituent at the second carbon, provides the foundational scaffold for the subsequent elaboration into the final drug molecule. This guide will delve into the known history, synthesis, and chemical properties of this important, yet not widely studied, compound.
Discovery and Historical Context
The history of this compound is inextricably tied to the development of Tamoxifen in the 1960s at Imperial Chemical Industries (ICI). While the primary research focus was on the final Tamoxifen molecule and its biological activity, the synthesis of this and other related triphenylethylene compounds necessitated the development of reliable synthetic routes involving key intermediates. This compound emerged as a logical precursor due to its structural components, which could be readily modified to introduce the characteristic side chain and additional phenyl group of Tamoxifen. Its "discovery," therefore, was not as a compound with inherent biological activity but as a vital stepping stone in a larger synthetic endeavor. Chemical supplier databases confirm its availability and list its molecular formula as C16H16O2 with a molecular weight of approximately 240.30 g/mol .[1] One supplier explicitly notes its role as an intermediate in the synthesis of Tamoxifen.[2][3]
Synthesis and Experimental Protocols
Friedel-Crafts Acylation Approach
A logical and widely practiced method for the synthesis of such aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the synthesis would likely commence with a protected phenol, such as anisole (methoxybenzene).
-
Friedel-Crafts Acylation: Anisole would be reacted with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide). The reaction mixture would be stirred, likely at a reduced temperature initially, and then allowed to warm to room temperature.
-
Work-up: Upon completion, the reaction would be quenched by the slow addition of ice and hydrochloric acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure.
-
Purification of the Intermediate: The resulting crude product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, would be purified by a suitable method such as column chromatography or recrystallization.
-
Demethylation: The final step would involve the cleavage of the methyl ether to unveil the phenolic hydroxyl group. This can be achieved using strong demethylating agents like boron tribromide (BBr₃) in an inert solvent or by refluxing with hydrobromic acid.
-
Final Purification: The final product, this compound, would be purified by chromatography or recrystallization to yield the desired compound.
Role in Tamoxifen Synthesis
This compound is a pivotal precursor in several synthetic routes to Tamoxifen. The ketone functionality provides a reactive handle for the introduction of the third phenyl ring via a Grignard reaction, and the existing stereocenter can influence the stereochemical outcome of the final product.
Figure 2: Logical relationship of this compound in a Tamoxifen synthesis pathway.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the specific biological activity or mechanism of action of this compound itself. Its primary significance lies in its role as a synthetic intermediate. Any biological evaluation would likely have been part of the internal drug discovery program at ICI during the development of Tamoxifen and its analogues. It is plausible that, due to its structural similarity to other butyrophenones, it might possess some affinity for various receptors, but this remains speculative without experimental evidence.
Quantitative Data
As no dedicated studies on the biological or pharmacological properties of this compound have been published, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to report in a tabular format.
Conclusion and Future Perspectives
This compound serves as a testament to the crucial role of synthetic intermediates in the development of life-saving medicines. While it may not possess the therapeutic accolades of its famous derivative, Tamoxifen, the field of medicinal chemistry is built upon the foundation of such unassuming molecules. For researchers and drug development professionals, understanding the synthesis and chemical properties of such intermediates is paramount for the innovation of new synthetic routes and the development of next-generation therapeutics. Future research could explore the potential for this compound or its derivatives to be repurposed or to serve as scaffolds for the development of new classes of drugs. A detailed, published, and optimized synthesis protocol would be a valuable contribution to the chemical literature. Further investigation into any latent biological activity, though not its primary role, could also yield unexpected and valuable scientific insights.
References
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one as a Metabolite: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, focusing on its role as a metabolite of precursor compounds. The document outlines the primary metabolic pathways leading to its formation, presents an illustrative summary of quantitative data that would be sought in metabolic studies, and details the experimental protocols for its identification and quantification. This guide is intended for researchers, scientists, and drug development professionals investigating xenobiotic metabolism.
Introduction
This compound is a phenolic ketone that can be formed in biological systems through the metabolism of parent compounds. Its formation is significant as the addition of a hydroxyl group can alter the pharmacological and toxicological properties of the parent molecule, as well as its solubility and rate of excretion. Understanding the pathways to its formation is crucial for a complete metabolic profile of any drug or xenobiotic that may be converted to this molecule.
Metabolic Pathways of Formation
While direct and detailed metabolic studies for this compound are not extensively available in peer-reviewed literature, chemical precursor information strongly suggests its formation from parent compounds via common Phase I metabolic reactions. Two primary parent compounds are 1-(4-methoxyphenyl)-2-phenylbutan-1-one and 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one. The metabolic conversions involve O-dealkylation reactions, which are primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily in the liver.
-
O-Demethylation: The methoxy group of 1-(4-methoxyphenyl)-2-phenylbutan-1-one is removed, yielding the hydroxylated metabolite and formaldehyde.
-
O-Debenzylation: The benzyloxy group of 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one is cleaved to produce the hydroxylated metabolite and benzaldehyde.
These pathways are visualized in the diagram below.
Caption: Metabolic formation of this compound from precursors.
Quantitative Data from Metabolic Studies
Quantitative analysis is essential to understand the kinetics of metabolite formation. This data is typically generated from in vitro experiments using liver microsomes or hepatocytes. While specific experimental data for this compound is not publicly available, Table 1 provides an illustrative example of typical kinetic parameters that would be determined for a parent compound (designated here as "Parent Compound X").
| Parameter | Illustrative Value | Description |
| Apparent Km (μM) | 15.2 ± 3.5 | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax (pmol/min/mg protein) | 250 ± 25 | The maximum rate of the metabolic reaction. |
| Intrinsic Clearance (CLint, μL/min/mg protein) | 16.4 | Ratio of Vmax to Km, representing the metabolic efficiency. |
Table 1: Illustrative In Vitro Kinetic Parameters for the Formation of this compound from a hypothetical parent compound in human liver microsomes. Note: These values are for demonstration purposes only.
Experimental Protocols
The following section details a representative protocol for an in vitro study aimed at identifying and quantifying the formation of this compound from a potential parent compound.
Objective
To characterize the metabolic conversion of a parent compound (e.g., 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one) to this compound using a subcellular liver fraction and to determine the enzyme kinetics of this reaction.
Materials and Reagents
-
Parent Compound: 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one
-
Analytical Standard: this compound
-
Internal Standard (IS): A stable isotope-labeled analog of the metabolite or a structurally similar compound.
-
Liver Microsomes: Pooled human or animal (rat, dog) liver microsomes.
-
Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile containing the internal standard.
Incubation Procedure
-
Preparation: Prepare stock solutions of the parent compound in a suitable organic solvent (e.g., DMSO, methanol). A series of dilutions are made to achieve the final desired concentrations for the assay.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the parent compound solution.
-
Pre-incubation: Equilibrate the mixture by incubating for 5 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubation: Continue the incubation at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of formation.
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of the ice-cold quenching solution.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a clean vial or 96-well plate for analysis.
Analytical Method: LC-MS/MS
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of the metabolite from the parent compound and matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI Positive or Negative, optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the metabolite and the internal standard by infusing pure standards into the mass spectrometer.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: General experimental workflow for an in vitro metabolism study.
Conclusion
This compound is a highly plausible metabolite of compounds containing 4-methoxy- or 4-benzyloxyphenyl moieties. Its formation via CYP-mediated O-dealkylation represents a critical pathway in the biotransformation of such xenobiotics. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate this metabolic conversion, enabling the characterization of enzyme kinetics and the generation of essential data for drug development and safety assessment programs.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a valuable scaffold in medicinal chemistry and drug development. Two primary synthetic routes are detailed: a three-step sequence involving Friedel-Crafts acylation of anisole followed by demethylation, and a two-step pathway utilizing the Fries rearrangement of phenyl 2-phenylbutyrate. This document includes detailed experimental protocols, a summary of expected yields, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of the target compound.
Introduction
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a phenol, a ketone, and a chiral center, makes it an attractive starting material for the development of novel therapeutic agents. The protocols outlined herein provide reliable methods for its synthesis in a laboratory setting.
Data Presentation
The following table summarizes the expected yields for each step in the two proposed synthetic routes. These values are based on typical yields reported for analogous reactions in the chemical literature. Actual yields may vary depending on experimental conditions and scale.
| Synthetic Route | Step | Reaction | Typical Yield Range (%) |
| Route 1 | 1A | Synthesis of 2-Phenylbutyryl Chloride from 2-Phenylbutyric Acid | 80 - 95 |
| 1B | Friedel-Crafts Acylation of Anisole with 2-Phenylbutyryl Chloride | 70 - 90 | |
| 1C | Demethylation of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one | 75 - 90 | |
| Route 2 | 2A | Esterification of Phenol with 2-Phenylbutyryl Chloride | 85 - 95 |
| 2B | Fries Rearrangement of Phenyl 2-Phenylbutyrate | 60 - 80 (para-isomer) |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of Anisole and Subsequent Demethylation
This route involves the protection of the phenolic hydroxyl group as a methyl ether (using commercially available anisole), followed by Friedel-Crafts acylation and subsequent deprotection to yield the final product.
Step 1A: Synthesis of 2-Phenylbutyryl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylbutyric acid (1 equivalent).
-
Under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-phenylbutyryl chloride is typically used in the next step without further purification.
Step 1B: Friedel-Crafts Acylation of Anisole with 2-Phenylbutyryl Chloride
-
In a separate, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-phenylbutyryl chloride (1 equivalent) in the same dry solvent to the AlCl₃ suspension.
-
After the addition, add anisole (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of anisole is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)-2-phenylbutan-1-one.
-
The crude product can be purified by column chromatography on silica gel.
Step 1C: Demethylation of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one
-
Dissolve the purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one (1 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 equivalents) in dry dichloromethane.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: Fries Rearrangement of Phenyl 2-Phenylbutyrate
This alternative route involves the initial formation of a phenolic ester, which then undergoes an intramolecular rearrangement to form the desired hydroxy aryl ketone.
Step 2A: Esterification of Phenol with 2-Phenylbutyryl Chloride
-
Dissolve phenol (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add 2-phenylbutyryl chloride (1.1 equivalents), synthesized as described in Step 1A.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl 2-phenylbutyrate, which can be used in the next step after assessing its purity.
Step 2B: Fries Rearrangement of Phenyl 2-Phenylbutyrate
-
In a dry reaction vessel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).
-
Add a high-boiling, non-polar solvent such as nitrobenzene or 1,2-dichlorobenzene.
-
Cool the mixture to a low temperature (typically between 0 °C and room temperature) to favor the formation of the para-isomer.[1][2][3][4]
-
Slowly add phenyl 2-phenylbutyrate (1 equivalent) to the mixture.
-
Stir the reaction at the chosen temperature for several hours, monitoring by TLC. Higher temperatures may lead to the formation of the ortho-isomer.[1][4]
-
Upon completion, quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting mixture of ortho- and para-isomers by column chromatography to isolate the desired this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the two synthetic routes described.
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Caption: Workflow for the synthesis via Fries rearrangement.
References
Application Notes and Protocols for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a chemical intermediate recognized for its role in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Given its structural relationship to Tamoxifen, it is hypothesized that this compound may exhibit biological activities, potentially interacting with the estrogen signaling pathway.
These application notes provide a framework for investigating the cellular effects of this compound using common cell-based assays. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, and the expression of key signaling proteins in relevant cancer cell lines.
Potential Applications in Cell-Based Research
-
Screening for Anti-proliferative Effects: Assessing the compound's ability to inhibit the growth of cancer cell lines, particularly ER+ breast cancer cells.
-
Investigating Apoptosis Induction: Determining if the compound can trigger programmed cell death in cancer cells.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by the compound, with a focus on the estrogen receptor signaling cascade.
-
Comparative Studies: Comparing the potency and efficacy of this compound with Tamoxifen and other known SERMs.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 72h Treatment
| Cell Line | Receptor Status | This compound | 4-Hydroxytamoxifen (Active Metabolite) |
| MCF-7 | ER+ | 85.2 | 0.015 |
| T-47D | ER+ | 92.5 | 0.021 |
| MDA-MB-231 | ER- | > 200 | 5.8 |
Table 2: Apoptosis Induction (Annexin V-FITC Assay) - Percentage of Apoptotic Cells after 48h Treatment
| Cell Line | Treatment (Concentration) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | Vehicle Control | 3.1 | 1.5 |
| This compound (100 µM) | 15.7 | 8.2 | |
| 4-Hydroxytamoxifen (0.1 µM) | 25.4 | 12.9 | |
| MDA-MB-231 | Vehicle Control | 2.8 | 1.2 |
| This compound (100 µM) | 4.5 | 2.1 | |
| 4-Hydroxytamoxifen (10 µM) | 18.9 | 9.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
ER+ (e.g., MCF-7, T-47D) and ER- (e.g., MDA-MB-231) breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) breast cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Expression
This protocol assesses the effect of the compound on the protein levels of ERα.
Materials:
-
This compound
-
MCF-7 cells (ER+)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα (and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal.
Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothesized estrogen receptor signaling pathway.
Application Notes and Protocols: 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one as a Precursor for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a versatile precursor for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of selective estrogen receptor modulators (SERMs). Its core structure, featuring a hydroxylated phenyl ring and a flexible phenylbutan-1-one chain, provides a key scaffold for derivatization to explore structure-activity relationships (SAR) and develop new therapeutic agents. This document provides detailed protocols for the synthesis of novel ether and ester derivatives of this compound, as well as methodologies for evaluating their biological activity as potential anticancer agents.
Synthesis of Novel Derivatives
The phenolic hydroxyl group of this compound is a prime site for chemical modification to generate libraries of novel compounds. Here, we present protocols for the synthesis of two classes of derivatives: ethers and esters.
General Experimental Workflow
The overall workflow for the synthesis and evaluation of novel derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocol 1: Synthesis of Ether Derivatives
This protocol describes the synthesis of 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, a representative ether derivative. This modification is common in the design of SERMs to enhance estrogen receptor (ER) binding affinity.
Materials:
-
This compound
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Chloro-N,N-dimethylethanamine hydrochloride (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired ether derivative.
Experimental Protocol 2: Synthesis of Ester Derivatives
This protocol outlines the synthesis of 4-(1-oxo-2-phenylbutan-1-yl)phenyl acetate, a representative ester derivative. Esterification can modulate the lipophilicity and pharmacokinetic properties of the parent compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Biological Evaluation
The synthesized novel compounds can be evaluated for their potential as anticancer agents by assessing their binding affinity to the estrogen receptor and their cytotoxic effects on breast cancer cell lines.
Experimental Protocol 3: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of the synthesized compounds to compete with radiolabeled estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-Estradiol (radioligand)
-
Unlabeled 17β-Estradiol (for standard curve)
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled 17β-estradiol and the test compounds in the assay buffer.
-
In microcentrifuge tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
To separate bound from unbound radioligand, add cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxylapatite pellet with assay buffer.
-
Add ethanol to the pellet to extract the bound [³H]-17β-estradiol.
-
Transfer the ethanol extract to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]-17β-estradiol binding for each concentration of the competitor.
-
Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) and the Relative Binding Affinity (RBA) compared to unlabeled 17β-estradiol.
Experimental Protocol 4: Cell Proliferation (MTT) Assay
This assay measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Estrogen Receptor Binding Affinity of Novel Derivatives
| Compound ID | RBA (%) vs Estradiol (IC₅₀) |
| Precursor | 0.1 ( >10 µM) |
| Ether Derivative 1 | 5.2 (190 nM) |
| Ester Derivative 1 | 0.8 (1.2 µM) |
| Tamoxifen | 10 (10 nM) |
RBA (Relative Binding Affinity) is calculated as (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100. Data are presented as mean ± SD from three independent experiments.
Table 2: In Vitro Cytotoxicity of Novel Derivatives against Breast Cancer Cell Lines
| Compound ID | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (MDA/MCF-7) |
| Precursor | > 100 | > 100 | - |
| Ether Derivative 1 | 5.8 ± 0.7 | 45.2 ± 5.1 | 7.8 |
| Ester Derivative 1 | 22.4 ± 2.5 | 89.1 ± 9.3 | 4.0 |
| Tamoxifen | 8.2 ± 0.9 | 35.6 ± 4.2 | 4.3 |
IC₅₀ values are presented as the mean ± SD from three independent experiments. The Selectivity Index indicates the preferential cytotoxicity towards ER-positive cells.
Signaling Pathway
Novel compounds derived from this compound that exhibit high affinity for the estrogen receptor are expected to function as Selective Estrogen Receptor Modulators (SERMs). The generalized signaling pathway for a SERM is illustrated below.
Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
In this pathway, the SERM enters the cell and binds to the estrogen receptor, causing the dissociation of heat shock proteins. The SERM-ER complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. Depending on the specific conformation induced by the SERM and the cellular context, the complex recruits either coactivators, leading to gene transcription (agonist effect), or corepressors, leading to transcriptional repression (antagonist effect). The tissue-selective action of SERMs arises from the differential expression of coactivators and corepressors in various tissues.
Application Notes and Protocols for the Analytical Detection of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a compound of interest in pharmaceutical research and development. The protocols are designed for implementation with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Introduction
This compound is an aromatic ketone containing a phenolic hydroxyl group. Its chemical structure necessitates robust analytical methods for accurate quantification and characterization in various matrices, including pharmaceutical formulations and biological samples. The methods outlined below are based on established analytical principles for structurally similar compounds, such as other hydroxyphenyl ketones and phenolic compounds.
Analytical Methodologies
Two primary analytical techniques are recommended for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[4] The following general procedure can be adapted based on the sample matrix.
For Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Accurately weigh and grind a representative number of tablets or the contents of capsules to a fine powder.
-
Transfer a portion of the powder, equivalent to a target concentration of the analyte, into a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of acetonitrile and water) to dissolve the active pharmaceutical ingredient (API).
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for an HPLC-UV method for similar aromatic ketones. Actual validation data should be generated for this specific analyte and method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a highly sensitive and selective method for the detection and quantification of this compound, particularly in complex biological matrices.
Sample Preparation
The sample preparation procedure is similar to that for HPLC-UV analysis, with a focus on achieving a clean extract to minimize matrix effects in the mass spectrometer. Solid-Phase Extraction (SPE) can be employed for enhanced cleanup of biological samples.
Solid-Phase Extraction (SPE) for Biological Matrices:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated biological sample (from the protein precipitation step, supernatant diluted with water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Chromatography | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 20% B1-5 min: 20% to 80% B5-6 min: 80% B6-6.1 min: 80% to 20% B6.1-7 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (Hypothetical)
The exact mass transitions for this compound (Molecular Weight: 240.30 g/mol ) need to be determined by direct infusion of a standard solution. The following are hypothetical MRM transitions for precursor and product ions.
| Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Positive (ESI+) | 241.1 [M+H]⁺ | 121.1 | 93.1 |
| Negative (ESI-) | 239.1 [M-H]⁻ | 133.1 | 107.1 |
Method Validation Parameters (Typical for LC-MS/MS)
The following table summarizes typical performance characteristics for an LC-MS/MS method for similar phenolic compounds.[1][5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Data Presentation and Interpretation
Quantitative Data Summary
The following table provides a comparative summary of the typical quantitative performance of the two proposed methods for the analysis of aromatic ketones and phenolic compounds.
| Analytical Method | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | > 0.999 | ~0.05 µg/mL | ~0.15 µg/mL | 98 - 102% | < 2% |
| LC-MS/MS | > 0.995 | ~0.01 ng/mL | ~0.05 ng/mL | 95 - 105% | < 10% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting the appropriate analytical method based on the research requirements.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. 4'-Hydroxychalcone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
HPLC method for purification of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
An Application Note and Protocol for the Purification of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers in synthetic chemistry and drug development requiring high-purity samples of the target compound for further studies. The method leverages the phenolic and ketonic nature of the molecule to achieve efficient separation from potential impurities.
Introduction
This compound is a chemical entity with potential applications in medicinal chemistry and materials science. Synthesis of this compound can result in a mixture containing unreacted starting materials, by-products, and other impurities. High-purity material is often essential for accurate biological testing and further chemical modifications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[1][2] This application note details a robust RP-HPLC method for the purification of this compound. The compound's structure, containing both a phenolic hydroxyl group and a ketone, makes it well-suited for separation on a C18 stationary phase.[3][4]
Physicochemical Properties of the Analyte
While specific experimental data for this compound is not widely published, we can infer its properties from its structure and from data for similar compounds like 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.[5]
| Property | Estimated Value/Characteristic | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| Polarity | Moderately polar due to the hydroxyl and ketone groups | Inferred |
| UV Absorbance | Expected to have strong absorbance in the UV region (approx. 254-280 nm) due to the aromatic rings. | [3][6] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Inferred |
Experimental Protocol
This protocol outlines a general procedure that may require optimization based on the specific impurity profile of the crude sample.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Sample vials
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
-
Preparative HPLC system equipped with:
-
Reverse-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
The final concentration should be determined based on the loading capacity of the preparative column, typically in the range of 10-100 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
A gradient method is recommended for initial scouting runs to determine the optimal elution conditions.[2]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Column Temperature | Ambient or 30 °C |
| Injection Volume | 500 µL (can be adjusted based on concentration and column size) |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 95% B25-30 min: 95% B30.1-35 min: 30% B |
Purification and Post-Processing
-
Perform a small analytical injection to determine the retention time of the target compound.
-
Scale up the injection volume for the preparative run.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Crude Sample | Purified Sample |
| Purity (by HPLC Area %) | e.g., 85% | >98% |
| Retention Time (min) | e.g., 15.2 min | e.g., 15.2 min |
| Recovery Yield (%) | N/A | >80% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
-
Broad Peaks: This may be due to interactions between the analyte and the stationary phase.[7] Adjusting the pH of the mobile phase with a small amount of acid (like formic acid or TFA) can often improve peak shape for phenolic compounds.
-
Poor Resolution: If the target compound co-elutes with impurities, optimizing the gradient slope or trying a different organic modifier (e.g., methanol instead of acetonitrile) may improve separation.[4]
-
Low Recovery: Ensure the compound is fully soluble in the injection solvent. Adsorption to vials or tubing can also be a factor, which can sometimes be mitigated by using different materials or adding a small amount of organic solvent to the collection tubes.
References
- 1. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [scielo.org.bo]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
Application Notes and Protocols for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
A Note to Researchers: Extensive literature searches for the specific compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one did not yield sufficient pharmacological data to generate comprehensive application notes or detailed experimental protocols as requested. This compound does not appear to be a widely characterized research tool in the published scientific literature.
Therefore, the following sections provide information on a structurally related and well-researched compound, 4-(4-Hydroxyphenyl)butan-2-one , commonly known as Raspberry Ketone . This information is intended to serve as a relevant alternative for researchers interested in the pharmacological applications of similar chemical structures.
Alternative Compound Focus: 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
Introduction:
4-(4-Hydroxyphenyl)butan-2-one, or Raspberry Ketone, is a natural phenolic compound that is the primary aroma compound in red raspberries.[1] Structurally similar to capsaicin and synephrine, it has garnered significant interest in the scientific community for its potential effects on metabolism and other biological pathways.[2] Its primary application in pharmacological research has been in the context of obesity, lipid metabolism, and as an activator of peroxisome proliferator-activated receptor-α (PPAR-α).[3]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 5471-51-2 | [1] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Pharmacological Data
In Vitro Activity:
The primary in vitro effects of Raspberry Ketone are centered on adipocyte metabolism.
| Cell Line | Assay Type | Effect | Concentration | IC50/EC50 | Reference |
| 3T3-L1 pre-adipocytes | Adipogenesis Assay | Suppression of adipogenesis and lipid accumulation | 1, 10, 20, 50 µM | - | [3] |
| 3T3-L1 pre-adipocytes | Gene Expression Analysis (qPCR) | Decreased expression of C/EBPα, PPARγ, and aP2 | 10 µM | - | [3] |
| 3T3-L1 pre-adipocytes | Gene Expression Analysis (qPCR) | Increased expression of ATGL, HSL, and CPT1B | 10 µM | - | [3] |
| White Adipocytes | Lipolysis Assay | Increased norepinephrine-induced lipolysis | - | - | [2] |
In Vivo Activity:
Animal studies have been conducted to investigate the systemic effects of Raspberry Ketone.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rats (High-fat diet-induced NASH model) | 0.5%, 1%, or 2% of diet | Decreased serum AST, ALT, ALP, glucose, and insulin. Increased SOD activities. | [3] |
| Rats (Isoproterenol-induced myocardial infarction model) | - | Cardioprotective action, suggested to be via PPAR-α agonism. | [3] |
| Rodents | - | Prevention of obesity and activation of lipid metabolism. | [2] |
Signaling Pathways and Mechanisms of Action
Raspberry Ketone's primary mechanism of action is believed to be through the activation of PPAR-α, a key regulator of lipid metabolism. This activation leads to a cascade of downstream effects in adipocytes.
Experimental Protocols
Protocol 1: In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol is adapted from methodologies described for studying the effects of Raspberry Ketone on adipocyte differentiation.[3]
1. Cell Culture and Differentiation:
- Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.
- To induce differentiation, treat confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
- For the following 2 days, culture cells in DMEM with 10% FBS and 10 µg/mL insulin.
- Subsequently, maintain the cells in DMEM with 10% FBS for an additional 4 days, replacing the medium every 2 days.
2. Treatment with Raspberry Ketone:
- During the differentiation period, treat the cells with varying concentrations of Raspberry Ketone (e.g., 1, 10, 20, 50 µM) or a vehicle control (e.g., DMSO).
3. Oil Red O Staining for Lipid Accumulation:
- After 8 days of differentiation, wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 10% formalin for 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain with Oil Red O solution for 1 hour to visualize lipid droplets.
- Wash with water and acquire images using a microscope.
- For quantification, elute the dye with isopropanol and measure the absorbance at 520 nm.
// Nodes
start [label="Culture 3T3-L1\npre-adipocytes", fillcolor="#F1F3F4", fontcolor="#202124"];
induce [label="Induce Differentiation\n(IBMX, Dexamethasone, Insulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
treat [label="Treat with Raspberry Ketone\nor Vehicle Control", fillcolor="#34A853", fontcolor="#FFFFFF"];
maintain [label="Maintain in Insulin-containing\nand then regular medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];
stain [label="Fix and Stain with\nOil Red O", fillcolor="#FBBC05", fontcolor="#202124"];
analyze [label="Microscopy and\nAbsorbance Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> induce [color="#5F6368"];
induce -> treat [color="#5F6368"];
treat -> maintain [color="#5F6368"];
maintain -> stain [color="#5F6368"];
stain -> analyze [color="#5F6368"];
}
Protocol 2: Gene Expression Analysis by Real-Time PCR (qPCR)
This protocol outlines the steps to measure changes in gene expression in 3T3-L1 cells treated with Raspberry Ketone.
1. RNA Extraction:
- Following treatment with Raspberry Ketone as described in Protocol 1, lyse the cells and extract total RNA using a suitable commercial kit (e.g., TRIzol reagent or a column-based kit).
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
3. Real-Time PCR:
- Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., Pparg, Cebpa, aP2, Atgl, Hsl, Cpt1b) and a housekeeping gene (e.g., Gapdh or Actb).
- Run the PCR on a real-time PCR system.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
While this compound is not a well-documented pharmacological tool, the structurally related compound, Raspberry Ketone, has demonstrated interesting bioactivities, particularly in the realm of metabolic research. The protocols and data presented here for Raspberry Ketone can serve as a valuable starting point for researchers interested in exploring the pharmacological potential of this class of compounds. Further investigation is warranted to elucidate the full spectrum of their biological effects and therapeutic potential.
References
Application Notes and Protocols for the In Vitro Profiling of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a chemical compound whose biological activities have not been extensively characterized. Its structure, featuring a hydroxyphenyl group, is analogous to other phenolic compounds known to exhibit a range of biological effects, including hormonal modulation, anti-inflammatory, and antioxidant activities. This document provides a detailed experimental framework for the initial in vitro screening of this compound to elucidate its potential pharmacological profile. The protocols and workflows are designed to be adaptable for high-throughput screening and initial lead characterization in a drug discovery context.
Section 1: Assessment of Potential Estrogenic and Antiestrogenic Activity
The presence of a phenolic hydroxyl group on the compound suggests a potential for interaction with estrogen receptors (ERs), either as an agonist (mimicking estrogen) or an antagonist (blocking estrogen). Many known phytoestrogens and endocrine-disrupting chemicals share this structural feature. Therefore, evaluating the estrogenic and antiestrogenic activity of this compound is a critical first step.
Experimental Workflow for Estrogenicity Screening
A tiered approach is recommended to screen for estrogenic activity, starting with receptor binding and progressing to cell-based functional assays.
Caption: Tiered workflow for assessing estrogenic activity.
Protocol: E-Screen (Cell Proliferation) Assay
This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7), which express endogenous estrogen receptors.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
17β-Estradiol (E2) as a positive control
-
Tamoxifen or Fulvestrant as an anti-estrogenic control
-
This compound (test compound), dissolved in DMSO
-
Sulforhodamine B (SRB) dye
-
Tris-base solution
-
Trichloroacetic acid (TCA)
-
Acetic acid solution
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS. For the experiment, switch to DMEM (phenol red-free) with 10% charcoal-stripped FBS for at least 48 hours to deprive cells of estrogens.
-
Cell Seeding: Trypsinize and seed the cells in a 96-well plate at a density of 3,000 cells/well. Allow cells to attach for 24 hours.
-
Treatment:
-
For Agonist Activity: Replace the medium with fresh medium containing serial dilutions of the test compound or E2 (positive control). Include a vehicle control (DMSO).
-
For Antagonist Activity: Co-treat cells with a fixed concentration of E2 (e.g., 1 nM) and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently aspirate the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plate five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Presentation
Results should be presented as the mean ± standard deviation. The proliferative effect (PE) can be calculated and dose-response curves generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Table 1: Hypothetical Estrogenic Activity Data
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
|---|---|---|
| 17β-Estradiol | 0.1 ± 0.02 | N/A |
| Tamoxifen | > 10,000 | 15 ± 3 |
| Test Compound | 150 ± 25 | 2,500 ± 300 |
| Vehicle Control | No activity | No activity |
Section 2: Evaluation of Anti-inflammatory Potential
Phenolic compounds are well-known for their anti-inflammatory properties, often acting through enzyme inhibition or by preventing protein denaturation, a key step in the inflammatory cascade.
Signaling Pathway: COX-2 and Inflammation
A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and leads to the production of prostaglandins.
Caption: Simplified COX-2 inflammatory pathway.
Protocol: Inhibition of Albumin Denaturation Assay
This simple in vitro assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit heat-induced protein denaturation.[1][2]
Materials:
-
Bovine Serum Albumin (BSA), 5% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium as a positive control
-
Test compound, dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200, 400, 800 µg/mL).
-
Controls: Prepare a vehicle control (with DMSO instead of the test compound) and a positive control using diclofenac sodium at the same concentrations.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the water bath to 72°C and incubating the tubes for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Vehicle Control)] x 100
Data Presentation
Data should be tabulated to show the concentration-dependent inhibitory effect of the test compound compared to the standard drug.
Table 2: Hypothetical Anti-inflammatory Activity Data
| Concentration (µg/mL) | % Inhibition by Test Compound | % Inhibition by Diclofenac Sodium |
|---|---|---|
| 50 | 15.2 ± 2.1 | 25.5 ± 3.0 |
| 100 | 28.9 ± 3.5 | 42.1 ± 2.8 |
| 200 | 45.6 ± 4.2 | 65.8 ± 3.9 |
| 400 | 68.3 ± 5.1 | 85.3 ± 4.5 |
| 800 | 82.1 ± 4.8 | 94.2 ± 3.1 |
| IC50 (µg/mL) | 225.4 | 148.7 |
Section 3: Determination of Antioxidant Capacity
The phenolic moiety in the test compound is a potential hydrogen donor, which could enable it to scavenge free radicals and act as an antioxidant.
Assay Principle: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][4]
Caption: Principle of the DPPH radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM solution in methanol
-
Ascorbic acid or Trolox as a positive control
-
Test compound, dissolved in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard (e.g., 1 to 200 µg/mL) in methanol.
-
Reaction Initiation: Add 100 µL of 0.1 mM DPPH methanolic solution to each well.
-
Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a negative control for each sample (100 µL sample + 100 µL methanol) to account for any color of the compound itself.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [1 - ((Absorbance of Sample - Absorbance of Negative Control) / Absorbance of Blank)] x 100
Data Presentation
Data are typically presented as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).
Table 3: Hypothetical DPPH Scavenging Activity
| Compound | IC50 (µg/mL) |
|---|---|
| Test Compound | 45.8 ± 3.7 |
| Ascorbic Acid | 8.2 ± 0.9 |
| Trolox | 12.5 ± 1.1 |
Summary and Future Directions
This application note outlines a primary in vitro screening strategy to characterize the potential biological activities of this compound. The proposed assays will investigate its potential estrogenic/antiestrogenic, anti-inflammatory, and antioxidant properties. Positive results in any of these assays would warrant further investigation, including:
-
Selectivity and Mechanism of Action Studies: For example, testing against both COX-1 and COX-2 to determine selectivity, or using specific ERα and ERβ assays.
-
In Vitro ADME/Tox Profiling: Assessing metabolic stability, cell permeability, and cytotoxicity to evaluate its drug-like properties.
-
In Vivo Models: If a potent and selective activity is confirmed, progressing to relevant animal models of disease (e.g., inflammation, osteoporosis, or cancer) would be the logical next step.
References
Application Notes and Protocols for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and Its Structural Analog
Disclaimer: There is a notable absence of published in vitro and in vivo studies specifically investigating the biological activities of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The following application notes and protocols are based on comprehensive data from studies on a closely related structural analog, 4'-Hydroxychalcone . This compound shares a key 4-hydroxyphenyl ketone functional group and provides valuable insights into the potential biological activities and mechanisms of action for this class of molecules. Researchers should consider this information as a starting point for investigating this compound, and experimental conditions may require optimization.
I. Application Notes
Overview of Potential Applications
4'-Hydroxychalcone, a natural chalcone found in licorice root, has demonstrated significant potential in several research areas, primarily due to its anti-inflammatory and anti-cancer properties. These activities suggest that this compound may warrant investigation for similar applications.
-
Anti-Inflammatory Research: 4'-Hydroxychalcone inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This makes it a valuable tool for studying inflammatory processes and for the initial screening of potential anti-inflammatory drug candidates.
-
Cancer Research: Studies have shown that 4'-Hydroxychalcone exhibits chemopreventive effects in intestinal tumorigenesis by modulating the Wnt/β-catenin signaling pathway.[5][6] It has been observed to reduce proliferation and induce apoptosis in cancer cells, indicating its potential as a lead compound for the development of novel anti-cancer agents.[5][6]
-
Antiviral Research: Recent studies have highlighted the potential of 4-hydroxychalcone, an isomer of 4'-hydroxychalcone, in inhibiting the replication of human coronavirus HCoV-OC43 by targeting the EGFR/AKT/ERK1/2 signaling pathway.[7] This suggests that compounds with this core structure may have broad-spectrum antiviral activities.
Mechanism of Action
The primary mechanisms of action identified for 4'-Hydroxychalcone involve the modulation of key cellular signaling pathways:
-
Inhibition of NF-κB Signaling: 4'-Hydroxychalcone has been shown to inhibit the activation of the NF-κB pathway induced by tumor necrosis factor-alpha (TNFα).[1][2] It achieves this by inhibiting the proteasome, which in turn prevents the degradation of IκBα, an inhibitor of NF-κB. This leads to the retention of the NF-κB p50/p65 dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[1][2]
-
Modulation of Wnt/β-catenin Signaling: In the context of intestinal tumorigenesis, 4'-Hydroxychalcone has been found to suppress the Wnt/β-catenin signaling pathway.[5][6] This leads to a decrease in the expression of β-catenin target genes such as c-Myc, Axin2, and CD44, which are crucial for cell proliferation and tumor progression.[5][6]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies on 4'-Hydroxychalcone.
Table 1: In Vivo Efficacy of 4'-Hydroxychalcone in ApcMin Mice[5][6]
| Parameter | Treatment Group | Result | Percentage Change |
| Colon Adenomas | |||
| Number of Adenomas | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 45% reduction | |
| Size of Adenomas | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 35% reduction | |
| Small Intestine Adenomas | |||
| Number of Adenomas (Distal) | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 35% reduction | |
| Number of Adenomas (Proximal) | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 33% reduction | |
| Size of Adenomas (Distal) | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 39% reduction | |
| Cellular Effects in Colon Adenomas | |||
| Apoptosis (TUNEL-positive cells) | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly increased | 99% increase | |
| β-catenin Protein Levels | Control | - | - |
| 4'-HC (10 mg/kg/day) | Significantly decreased | 52% reduction |
Table 2: In Vitro Activity of 4'-Hydroxychalcone[1]
| Cell Line | Treatment | Concentration | Effect |
| K562 (human leukemia cells) | 4'-Hydroxychalcone + TNFα (20 ng/mL) | 20-40 µM | Dose-dependent inhibition of NF-κB activation |
| K562 | 4'-Hydroxychalcone | 0.1-25 µM | Dose-dependent inhibition of proteasome activity |
III. Experimental Protocols
In Vitro NF-κB Inhibition Assay
This protocol is adapted from studies investigating the effect of 4'-Hydroxychalcone on TNFα-induced NF-κB activation.[1][2]
Objective: To determine the inhibitory effect of a test compound on the NF-κB signaling pathway in a human cell line.
Materials:
-
Human leukemia cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., 4'-Hydroxychalcone) dissolved in DMSO
-
Recombinant human TNFα
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction kit
-
EMSA (Electrophoretic Mobility Shift Assay) kit with an NF-κB consensus oligonucleotide probe
-
Polyacrylamide gels
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Culture: Culture K562 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at an appropriate density. Pre-treat the cells with varying concentrations of the test compound (e.g., 20-40 µM of 4'-Hydroxychalcone) for 2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with TNFα (e.g., 20 ng/mL) for 6 hours.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using the Bradford assay.
-
EMSA: Perform EMSA using a labeled NF-κB probe. Incubate the nuclear extracts with the probe and then separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or other appropriate imaging techniques. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.
In Vivo Intestinal Tumorigenesis Model
This protocol is based on a study evaluating the chemopreventive effects of 4'-Hydroxychalcone in a genetic mouse model of intestinal cancer.[5][6]
Objective: To assess the in vivo efficacy of a test compound in reducing intestinal adenoma formation.
Materials:
-
ApcMin/+ mice (a model for spontaneous intestinal adenomas)
-
Test compound (e.g., 4'-Hydroxychalcone)
-
Vehicle control (e.g., corn oil)
-
Oral gavage needles
-
Dissecting microscope
-
Formalin for tissue fixation
-
Paraffin embedding materials
-
Microtome
-
Staining reagents (Hematoxylin and Eosin, antibodies for Ki-67 and β-catenin)
-
TUNEL assay kit
Procedure:
-
Animal Husbandry: House ApcMin/+ mice in a controlled environment with a standard diet and water ad libitum.
-
Treatment: At 8 weeks of age, randomly assign mice to a treatment group (e.g., 10 mg/kg/day of 4'-Hydroxychalcone) or a vehicle control group. Administer the treatment daily via oral gavage.
-
Monitoring: Monitor the mice for general health and body weight throughout the study.
-
Termination and Tissue Collection: At 20 weeks of age, euthanize the mice. Dissect the entire intestine (colon and small intestine) and open it longitudinally.
-
Adenoma Quantification: Under a dissecting microscope, count and measure the size of all visible adenomas in the colon and small intestine.
-
Histological Analysis: Fix the intestinal tissues in formalin, embed in paraffin, and section them.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (Ki-67) and Wnt/β-catenin signaling (β-catenin).
-
Apoptosis Assay: Perform a TUNEL assay to detect apoptotic cells in the adenomas.
-
Data Analysis: Statistically compare the number and size of adenomas, as well as the immunohistochemical and apoptosis data, between the treatment and control groups.
IV. Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxychalcone.
Caption: Modulation of the Wnt/β-catenin signaling pathway by 4'-Hydroxychalcone.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of intestinal tumorigenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 7. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one (CAS No. 6966-21-8) was publicly available at the time of this writing. The following information is compiled from safety data for structurally similar compounds and general laboratory safety practices. It is imperative that users conduct a thorough risk assessment before handling this compound and consult with their institution's safety office.
Introduction
This compound is a chemical compound with a deoxybenzoin core structure. Deoxybenzoins and their derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. These application notes provide a guide for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the analysis of structurally related compounds such as 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone) and 1-(4-Hydroxyphenyl)-1-butanone, this compound is anticipated to have the following hazard classifications.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[4] |
Signal Word: Warning
Hazard Pictogram:
Safe Handling Procedures
Adherence to standard laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and disposable nitrile gloves are required. Change gloves immediately if they become contaminated.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
-
Work with this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents[3].
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or with general household waste.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].
Experimental Protocols
The following is a general protocol for a reaction involving a deoxybenzoin derivative, provided as an example. Researchers should adapt this protocol based on the specific requirements of their experiment.
General Reaction Setup
-
Pre-reaction:
-
Ensure all glassware is clean and dry.
-
Set up the reaction apparatus in a chemical fume hood.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is air or moisture-sensitive.
-
-
Reagent Addition:
-
Carefully weigh the required amount of this compound and other reagents.
-
Dissolve the starting materials in an appropriate solvent.
-
Add reagents slowly to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately.
-
Perform an extraction to isolate the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
-
Data Presentation
Physicochemical Properties (Inferred and from Analogs)
| Property | Value | Source |
| CAS Number | 6966-21-8 | [5] |
| Molecular Formula | C16H16O2 | [5] |
| Molecular Weight | 240.30 g/mol | [6] |
| Appearance | Solid (inferred) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol (inferred from analogs) | [7] |
Toxicological Data (Inferred from Analogs)
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Rat (inferred) | [2][3] |
| Skin Irritation | Causes skin irritation | Rabbit (inferred) | [4] |
| Eye Irritation | Causes serious eye irritation | Rabbit (inferred) | [4] |
| Genotoxicity | Not expected to be genotoxic | In vitro/in vivo (inferred from Raspberry Ketone) | [8] |
Visualizations
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Protocol
Caption: Protocol for emergency response to exposure incidents.
References
- 1. 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID 66092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound price & availability - MOLBASE [molbase.com]
- 6. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Notes and Protocols for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one as a key chemical intermediate in the synthesis of pharmacologically active molecules, particularly Selective Estrogen Receptor Modulators (SERMs). The following sections detail its primary application, a plausible experimental protocol for its conversion, and the relevant biological pathways.
Introduction and Primary Application
This compound is a valuable building block in medicinal chemistry. Its core structure, featuring a phenol group and a butyrophenone backbone, makes it an ideal precursor for the synthesis of triphenylethylene-type SERMs. The phenolic hydroxyl group provides a convenient handle for introducing various side chains through etherification, a common strategy in drug design to modulate pharmacological activity, solubility, and pharmacokinetic properties.
The most prominent application of this intermediate is in the synthesis of compounds structurally related to Tamoxifen, a widely used drug in the treatment and prevention of hormone receptor-positive breast cancer. Specifically, this compound can be readily converted to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one , a known impurity and metabolite of Tamoxifen, often referred to as "Tamoxifen Impurity G". The synthesis of this and analogous compounds allows for the exploration of structure-activity relationships (SAR) and the development of novel SERMs with potentially improved efficacy and safety profiles.
Experimental Protocol: Synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
This protocol describes a plausible method for the synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one from this compound via a Williamson ether synthesis.
Reaction Scheme:
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| This compound | 240.29 |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 144.04 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 |
| Acetone, anhydrous | 58.08 |
| Dichloromethane (DCM) | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - |
| Brine (saturated aqueous NaCl) | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
| Ethyl acetate | 88.11 |
| Hexanes | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetone (10-20 mL per gram of the starting phenol). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one, can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent, is recommended to prevent the basic product from tailing on the acidic silica gel.
Expected Data
Based on analogous reactions, a moderate to good yield is expected. The final product should be characterized by standard analytical techniques:
| Analysis | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic protons, the ethyl group, the methylene protons of the ethoxy chain, and the N,N-dimethyl group. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and dimethylaminoethoxy groups. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of C₂₀H₂₅NO₂ (M+H⁺ at m/z 312.19). |
| IR | Characteristic absorption bands for the carbonyl group (C=O) and the ether linkage (C-O-C). |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1-(4-hydroxyphenyl)-2-phenylbutan-1-one. The primary synthetic routes considered are the direct Friedel-Crafts acylation of phenol and the two-step process involving O-acylation followed by a Fries rearrangement.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivation of Catalyst: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1] 2. Competing O-Acylation: The reaction may favor the formation of the phenyl ester (O-acylation) over the desired C-acylated ketone, especially under kinetic control.[2] 3. Unfavorable Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction. 4. Impure Reagents: Moisture or other impurities in the reactants or solvent can quench the catalyst. | 1a. Use Excess Catalyst: Employing a larger molar excess of the Lewis acid can compensate for deactivation.[3] 1b. Protect the Hydroxyl Group: Convert the phenol to a silyl ether before acylation. The silyl group is removed during workup.[4] 2. Promote Fries Rearrangement: If O-acylation is the primary outcome, subject the ester to Fries rearrangement conditions (heating with a Lewis acid) to convert it to the desired C-acylated product.[2][3][5] 3a. Optimize Temperature: For para-selectivity in Fries rearrangement, use lower temperatures. Higher temperatures favor the ortho product.[3][6] 3b. Choose an Appropriate Solvent: Non-polar solvents may favor ortho-acylation, while polar solvents can favor the para product in the Fries rearrangement.[6] 4. Ensure Anhydrous Conditions: Use freshly distilled solvents and properly dried reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Both ortho and para isomers of the hydroxyphenyl ketone can be formed.[7][8][9] 2. Fries Rearrangement Conditions: The temperature of the Fries rearrangement significantly influences the ortho/para product ratio.[3] | 1. Modify Reaction Conditions: Adjusting the solvent and temperature can influence the isomer ratio.[6] 2. Control Temperature: For the desired para-isomer, conduct the Fries rearrangement at a lower temperature. Higher temperatures will favor the ortho-isomer.[3] 3. Purification: Separate the isomers using column chromatography or recrystallization. |
| Product Decomposition or Side Reactions | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition or polymerization. 2. Strong Deactivating Groups: If the aromatic ring has strongly deactivating substituents, the reaction may fail or yield undesired products.[6] | 1. Monitor Reaction Progress: Use techniques like TLC to monitor the reaction and stop it once the starting material is consumed. 2. Milder Catalysts: Consider using alternative Lewis acids like zinc powder or strong Brønsted acids like methanesulfonic acid, which may offer milder conditions.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable synthetic route is a Friedel-Crafts acylation of phenol with 2-phenylbutanoyl chloride. Due to the nature of phenol, this can occur as a direct C-acylation or a two-step process involving O-acylation to form phenyl 2-phenylbutanoate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired product.[2][3][5]
Q2: Why is my Friedel-Crafts acylation of phenol not working?
A2: The hydroxyl group of phenol can interfere with the reaction in two main ways. Firstly, the oxygen atom's lone pairs can coordinate with the Lewis acid catalyst (like AlCl₃), deactivating it.[1] Secondly, phenol can undergo O-acylation to form an ester, which is often kinetically favored over the desired C-acylation.[2] To overcome this, you can use an excess of the catalyst or perform a Fries rearrangement on the initially formed ester.[2][3]
Q3: How can I favor the formation of the para-isomer (this compound)?
A3: In the context of a Fries rearrangement, lower reaction temperatures generally favor the formation of the para-substituted product.[3] The choice of solvent can also play a role, with more polar solvents tending to favor the para isomer.[6]
Q4: What are some alternative catalysts to aluminum chloride (AlCl₃)?
A4: Other Lewis acids such as boron trifluoride (BF₃), stannic chloride (SnCl₄), and zinc powder can be used.[10] Strong Brønsted acids like hydrogen fluoride (HF), polyphosphoric acid, and methanesulfonic acid are also effective and may offer milder reaction conditions.[3][10][11]
Q5: What is the Fries rearrangement and when is it necessary?
A5: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][12] It is necessary when the initial reaction between a phenol and an acyl chloride predominantly yields the O-acylated ester instead of the C-acylated ketone.[2] This two-step approach is a common strategy for the synthesis of hydroxy aryl ketones.[5]
Q6: How should I purify the final product?
A6: The crude product can be purified by silica gel column chromatography to separate the desired product from any unreacted starting materials, isomers, and other byproducts.[13] Recrystallization from a suitable solvent system (e.g., water/ethanol) is another effective method for purification.[14]
Experimental Protocols
Protocol 1: Two-Step Synthesis via O-Acylation and Fries Rearrangement
Step 1: O-Acylation of Phenol
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add a base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and cool in an ice bath.
-
Slowly add 2-phenylbutanoyl chloride (1 equivalent) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude phenyl 2-phenylbutanoate.
Step 2: Fries Rearrangement
-
To a flask containing anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the crude phenyl 2-phenylbutanoate from Step 1.[11]
-
Heat the mixture. The optimal temperature will depend on the desired isomer (lower temperatures for para, higher for ortho).[3] A typical range is 60-120°C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: Direct Friedel-Crafts Acylation with a Strong Brønsted Acid
-
Dissolve phenol (1 equivalent) and 2-phenylbutanoyl chloride (1 equivalent) in trifluoromethanesulfonic acid at 0°C.[13]
-
Allow the reaction mixture to gradually warm to room temperature and stir until the reaction is complete (monitor by TLC).[13]
-
Pour the reaction mixture into a mixture of cold water and ethyl acetate.[13]
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate.[13]
-
Purify the residue by silica gel column chromatography.[13]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. echemi.com [echemi.com]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 5. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. sarthaks.com [sarthaks.com]
- 13. 1-(4-Hydroxyphenyl)-1-butanone | 1009-11-6 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
troubleshooting common issues in 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The primary synthetic route discussed is the Fries rearrangement of phenyl 2-phenylbutyrate, as direct Friedel-Crafts acylation of phenol is often problematic due to competing O-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most reliable and commonly employed method is a two-step process. The first step involves the esterification of phenol with 2-phenylbutyryl chloride to form phenyl 2-phenylbutyrate. The second step is the Fries rearrangement of this ester to yield the desired product, this compound. This approach is favored because direct Friedel-Crafts acylation of phenol can lead to significant amounts of the O-acylated product (the ester) as a byproduct. The Fries rearrangement specifically converts the O-acylated intermediate to the desired C-acylated product.[1][2][3]
Q2: Why is direct Friedel-Crafts acylation of phenol with 2-phenylbutyryl chloride not recommended?
A2: Direct Friedel-Crafts acylation of phenols is often inefficient. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. Furthermore, the oxygen atom is a competing nucleophilic site, leading to significant O-acylation to form the phenyl ester, which reduces the yield of the desired C-acylated product (the ketone).[1]
Q3: What is the Fries rearrangement and why is it useful in this synthesis?
A3: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][4] It is particularly useful for the synthesis of this compound because it isomerizes the initially formed phenyl 2-phenylbutyrate (the O-acylated product) to the desired C-acylated ortho- and para-isomers.[1][3]
Q4: How can I control the formation of ortho- versus para-isomers during the Fries rearrangement?
A4: The ratio of ortho- to para-isomers is primarily influenced by the reaction temperature and the choice of solvent.
-
Low temperatures (typically below 60°C) and polar solvents favor the formation of the para-isomer, which is this compound.[1][3][4]
-
High temperatures (often above 160°C) and non-polar solvents tend to favor the formation of the ortho-isomer.[1][3][4]
Q5: What are some common Lewis acids used for the Fries rearrangement?
A5: A variety of Lewis acids can be used, with aluminum chloride (AlCl₃) being the most common. Other suitable Lewis acids include boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). Brønsted acids like hydrofluoric acid (HF) and polyphosphoric acid (PPA) can also be employed.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ketone | 1. Inefficient Fries Rearrangement: The reaction conditions may not be optimal for the rearrangement to occur. 2. Decomposition of Reactants or Products: The reaction conditions might be too harsh, leading to degradation. 3. Poor Quality Reagents: Moisture in the solvent or Lewis acid can deactivate the catalyst. | 1. Optimize Reaction Conditions: - Ensure a sufficient amount of Lewis acid is used (often in stoichiometric or excess amounts). - Adjust the reaction temperature. For the para-product, maintain a lower temperature. - Increase the reaction time to allow for complete rearrangement. 2. Milder Conditions: - Try a less reactive Lewis acid. - Perform the reaction at a lower temperature for a longer duration. 3. Ensure Anhydrous Conditions: - Use freshly distilled solvents and high-purity, anhydrous Lewis acids. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a large amount of the ortho-isomer | High Reaction Temperature: As a general rule, higher temperatures favor the formation of the ortho-isomer in the Fries rearrangement.[1][3][4] | Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-25°C) to favor the formation of the para-isomer. The optimal temperature may require some experimentation. |
| Presence of unreacted phenyl 2-phenylbutyrate | 1. Insufficient Catalyst: Not enough Lewis acid to drive the rearrangement to completion. 2. Reaction Time Too Short: The reaction may not have had enough time to go to completion. | 1. Increase Catalyst Loading: Gradually increase the molar ratio of the Lewis acid to the ester. 2. Extend Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of dark, tarry side products | Reaction Temperature Too High: High temperatures can lead to polymerization and decomposition of the phenolic compounds. | Reduce Reaction Temperature: Even if aiming for the ortho-isomer, excessively high temperatures can be detrimental. Find the lowest effective temperature for the desired transformation. |
| Difficult purification of the final product | Complex Mixture of Isomers and Byproducts: The crude product may contain a mixture of ortho- and para-isomers, unreacted starting material, and other side products. | Optimize Separation Technique: - Column Chromatography: Use silica gel chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. - Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Quantitative Data
Table 1: Influence of Temperature on Ortho/Para Isomer Ratio in Fries Rearrangement (General Trends)
| Temperature | Predominant Isomer | Expected Yield of Para-Isomer | Notes |
| Low (< 60°C) | para | Higher | Kinetically controlled product.[1][4] |
| High (> 160°C) | ortho | Lower | Thermodynamically controlled product.[1][4] |
Note: The exact yields and isomer ratios are highly dependent on the specific substrate, solvent, and catalyst used. This table represents general trends observed in Fries rearrangement reactions.
Table 2: Effect of Solvent Polarity on Product Distribution in Fries Rearrangement (General Trends)
| Solvent Type | Predominant Isomer | Rationale |
| Non-polar (e.g., CS₂, CCl₄) | ortho | Favors the formation of a chelated ortho-intermediate.[1] |
| Polar (e.g., Nitrobenzene) | para | Stabilizes the separated ions in the transition state leading to the para-product.[1] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl 2-phenylbutyrate (Esterification)
This protocol describes a general method for the synthesis of the precursor ester.
Materials:
-
Phenol
-
2-Phenylbutyryl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous diethyl ether or dichloromethane as a solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in the anhydrous solvent.
-
Add the base (e.g., pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 2-phenylbutyryl chloride dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude phenyl 2-phenylbutyrate.
-
The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Fries Rearrangement)
This protocol provides a general procedure for the Fries rearrangement of phenyl 2-phenylbutyrate.
Materials:
-
Phenyl 2-phenylbutyrate
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., nitrobenzene for para-selectivity, or a non-polar solvent like carbon disulfide for ortho-selectivity)
-
Ice
-
Concentrated hydrochloric acid
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
In a flask protected from atmospheric moisture, add the anhydrous solvent and the Lewis acid (e.g., AlCl₃).
-
Cool the mixture in an ice bath.
-
Slowly add phenyl 2-phenylbutyrate to the mixture with vigorous stirring.
-
Control the reaction temperature according to the desired isomer (low temperature for para, higher temperature for ortho). Stir the reaction mixture for the required time (this can range from a few hours to overnight, monitoring by TLC is recommended).
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.
Visualizations
References
optimization of reaction conditions for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of a protected phenol (e.g., anisole) with 2-phenylbutyryl chloride, followed by a deprotection step.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| LOW-YIELD-01 | Low overall yield of this compound | - Incomplete Friedel-Crafts acylation. - Suboptimal reaction temperature or time. - Inefficient deprotection of the hydroxyl group. - Loss of product during workup and purification. | - Ensure anhydrous conditions for the Friedel-Crafts reaction. - Titrate the Lewis acid catalyst to determine its activity. - Experiment with different deprotection agents (e.g., BBr₃, HBr in acetic acid). - Optimize purification methods (e.g., column chromatography vs. recrystallization). |
| SIDE-RXN-01 | Formation of ortho-acylated byproduct | - High reaction temperatures can favor the formation of the ortho isomer in Friedel-Crafts acylations. - The choice of Lewis acid can influence regioselectivity. | - Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent. - Consider using a milder Lewis acid catalyst. |
| DEPROT-FAIL-01 | Incomplete deprotection of the methoxy group | - Insufficient amount of deprotecting agent. - Reaction time is too short. - The chosen deprotecting agent is not effective for this substrate. | - Increase the molar excess of the deprotecting agent. - Extend the reaction time and monitor progress using TLC. - Switch to a stronger demethylating agent like boron tribromide (BBr₃). |
| PUR-CHLG-01 | Difficulty in purifying the final product | - Presence of unreacted starting materials or byproducts with similar polarity to the desired product. - Oiling out during recrystallization. | - Optimize the solvent system for column chromatography to achieve better separation. - For recrystallization, try a different solvent or a solvent mixture. Seeding with a pure crystal can also help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a two-step process:
-
Friedel-Crafts Acylation: Reaction of a protected phenol, typically anisole (4-methoxybenzene), with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-methoxyphenyl)-2-phenylbutan-1-one.
-
Deprotection (Demethylation): Removal of the methyl group from the methoxy ether to yield the final product with a free hydroxyl group.
Q2: Why is it necessary to protect the hydroxyl group of phenol before the Friedel-Crafts acylation?
The free hydroxyl group in phenol is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and prevents the acylation reaction from occurring on the aromatic ring. Protecting the hydroxyl group as a methoxy ether (anisole) circumvents this issue.
Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?
The critical parameters include:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be dry, and anhydrous solvents should be used.
-
Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reaction rate and improve regioselectivity towards the para-product.
-
Stoichiometry of the Catalyst: Stoichiometric amounts of the Lewis acid are often required because the catalyst complexes with the carbonyl group of the product.[1]
Q4: Are there alternative catalysts to traditional Lewis acids like AlCl₃?
Yes, solid acid catalysts such as certain types of clays (e.g., montmorillonite) and zeolites are being explored for Friedel-Crafts reactions.[2] Their potential advantages include easier separation from the reaction mixture, reusability, and potentially higher selectivity.[3][4][5]
Q5: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-2-phenylbutan-1-one (Friedel-Crafts Acylation)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 2-phenylbutyryl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the cooled suspension. The mixture is stirred for 15 minutes.
-
Anisole Addition: Anisole (1 equivalent) is then added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (Demethylation)
-
Setup: The purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane) in a flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to 0 °C.
-
Addition of Deprotecting Agent: Boron tribromide (BBr₃, 1.2 equivalents) is added dropwise.
-
Reaction: The reaction is stirred at room temperature for 2-3 hours, with progress monitored by TLC.
-
Quenching: The reaction is slowly quenched by the addition of water, followed by methanol.
-
Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the final product is purified by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 3. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Troubleshooting Guides
Issue: Low Yield of the Desired Product, this compound
Question: My reaction is resulting in a low yield of the target para-substituted product. What are the likely causes and how can I optimize the reaction?
Answer: A low yield of this compound is a common issue, often stemming from the formation of side products. The primary competing reactions in the Friedel-Crafts acylation of phenol are O-acylation and ortho-acylation.
-
O-Acylation Side Product: The formation of the phenyl ester, 4-hydroxyphenyl 2-phenylbutanoate, through acylation of the hydroxyl group (O-acylation) is a kinetically favored process, especially at lower temperatures and with insufficient Lewis acid catalyst.[1][2] To minimize this, ensure a sufficient excess of the Lewis acid (e.g., AlCl₃) is used. The Lewis acid coordinates to the phenolic oxygen, rendering it less nucleophilic and promoting C-acylation on the aromatic ring.[1][3]
-
Ortho-Acylation Side Product: Formation of the ortho-isomer, 1-(2-Hydroxyphenyl)-2-phenylbutan-1-one, is another significant side reaction. The ratio of para to ortho substitution is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.[3] Running the reaction at elevated temperatures can increase the proportion of the ortho-acylated product.
-
Fries Rearrangement: The O-acylated ester can undergo a Fries rearrangement in the presence of a Lewis acid to form the desired C-acylated products (both ortho and para isomers).[1][3] This rearrangement is often favored at higher temperatures. Therefore, if O-acylation is suspected, increasing the reaction temperature and ensuring an adequate amount of catalyst might improve the yield of the C-acylated products.
Troubleshooting Steps:
-
Increase Lewis Acid Stoichiometry: Use a molar excess of the Lewis acid (e.g., 2.5-3 equivalents) to favor C-acylation over O-acylation.
-
Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reactants to favor para-substitution.
-
Optimize Reaction Time and Temperature Post-Addition: After the initial addition, a carefully controlled increase in temperature might be necessary to drive the Fries rearrangement of any formed O-acylated intermediate to the C-acylated product. This requires careful optimization to avoid favoring the ortho-isomer.
-
Choice of Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents like nitrobenzene or carbon disulfide are commonly used in Friedel-Crafts reactions.
Issue: Presence of Multiple Products in the Final Mixture
Question: My post-reaction analysis (e.g., TLC, HPLC, NMR) shows multiple spots/peaks. How can I identify and minimize these impurities?
Answer: The presence of multiple products indicates the formation of the side products discussed above.
-
Identification:
-
1-(2-Hydroxyphenyl)-2-phenylbutan-1-one (ortho-isomer): This isomer will have a different retention time/factor compared to the para-isomer in chromatography. Its structure can be confirmed by NMR spectroscopy, where the aromatic proton splitting patterns will differ from the para-substituted product.
-
4-Hydroxyphenyl 2-phenylbutanoate (O-acylated ester): This ester will show a characteristic ester carbonyl peak in its IR spectrum (typically around 1750-1770 cm⁻¹) which is at a higher frequency than the ketone carbonyl of the desired product (around 1630-1685 cm⁻¹ for aryl ketones). NMR spectroscopy will also show distinct shifts for the aromatic protons.
-
Unreacted Phenol: The presence of starting material can be easily identified by chromatographic comparison with a standard.
-
-
Minimization Strategies:
-
To reduce the ortho-isomer , maintain a low reaction temperature throughout the experiment.
-
To minimize the O-acylated ester , ensure the use of a sufficient amount of Lewis acid and consider optimizing the reaction temperature to facilitate the Fries rearrangement.
-
To address unreacted starting material , ensure the reaction goes to completion by monitoring it via TLC or HPLC and adjusting the reaction time accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The primary reaction is a Friedel-Crafts acylation, which is an electrophilic aromatic substitution. The 2-phenylbutyryl chloride (or anhydride) reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol ring, primarily at the para position due to the directing effect of the hydroxyl group and steric hindrance at the ortho positions.
Q2: Can I use 2-phenylbutyric acid directly for the acylation?
A2: While possible, using the carboxylic acid directly is generally less efficient for Friedel-Crafts acylation. The reaction typically requires conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or anhydride.
Q3: Why is an excess of Lewis acid necessary in this reaction?
A3: An excess of the Lewis acid is crucial for two main reasons. Firstly, the Lewis acid activates the acylating agent. Secondly, it coordinates with the hydroxyl group of the phenol, which deactivates the ring slightly but, more importantly, prevents O-acylation and directs the substitution to the carbon atoms of the ring.
Q4: What are the ideal reaction conditions to maximize the yield of the para-isomer?
A4: To maximize the yield of this compound, it is generally recommended to:
-
Use a molar excess of a Lewis acid like AlCl₃.
-
Maintain a low temperature (e.g., 0-5 °C) during the addition of the reactants.
-
Use a non-polar solvent like dichloromethane or nitrobenzene.
-
Monitor the reaction progress to determine the optimal reaction time.
Data Presentation
The following table summarizes the expected products and the influence of key reaction parameters on their formation. The yield percentages are illustrative and can vary significantly based on the specific experimental setup.
| Product Name | Structure | Formation Favored By | Typical Yield Range (Illustrative) |
| This compound (Desired) | p-C₆H₄(OH)C(O)CH(C₆H₅)CH₂CH₃ | High Lewis acid concentration, low temperature. | 40-70% |
| 1-(2-Hydroxyphenyl)-2-phenylbutan-1-one (Side Product) | o-C₆H₄(OH)C(O)CH(C₆H₅)CH₂CH₃ | High reaction temperature. | 10-30% |
| 4-Hydroxyphenyl 2-phenylbutanoate (Side Product) | p-C₆H₄(OH)OC(O)CH(C₆H₅)CH₂CH₃ | Low Lewis acid concentration, low temperature (kinetically controlled). | 5-20% |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Phenol with 2-Phenylbutyryl Chloride:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (2.5-3.0 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.
-
Cooling: The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Phenol: A solution of phenol (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for a short period to allow for complex formation.
-
Addition of Acylating Agent: 2-Phenylbutyryl chloride (1.0-1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
-
Reaction: The reaction mixture is stirred at low temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired para-isomer from the ortho-isomer and other side products.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
References
stability issues of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one in solution.
Troubleshooting Guide
This guide addresses common experimental issues related to the stability of this compound.
Issue 1: A yellow discoloration is observed in the solution over time.
-
Question: Why is my solution of this compound turning yellow?
-
Answer: The phenolic hydroxyl group in this compound is susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and even trace metal ions in the solvent or from the container. The resulting oxidized species are often colored. To mitigate this, prepare solutions fresh, use deoxygenated solvents, and store them in amber vials under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: The concentration of the compound decreases upon storage, as determined by HPLC.
-
Question: My HPLC analysis shows a decrease in the peak area of this compound after storing the solution. What could be the cause?
-
Answer: A decrease in concentration indicates degradation of the compound. Several factors could be responsible:
-
pH of the solution: The compound may be unstable at certain pH values. Phenols can be more susceptible to oxidation at higher pH. It is advisable to buffer the solution to a pH where the compound is most stable.
-
Hydrolysis: Depending on the solvent and pH, the ketone functional group could be susceptible to hydrolytic cleavage, although this is generally less common for simple ketones.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation.[1][2] Solutions should be protected from light.
-
Temperature: Elevated temperatures can accelerate degradation.[3] Store solutions at recommended temperatures, typically refrigerated or frozen.
-
Issue 3: Inconsistent results are obtained in bioassays.
-
Question: I am getting variable results in my cell-based assays using solutions of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent bioassay results are a common consequence of compound instability. If the compound degrades, its effective concentration will be lower than expected, and the degradation products could also interfere with the assay. It is crucial to ensure that the compound is stable in the assay medium for the duration of the experiment. A stability test of the compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage), protected from light by using amber vials or wrapping containers in aluminum foil, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent and the use of buffers can also significantly impact stability.
Q2: Which solvents are recommended for dissolving this compound?
Q3: How does pH affect the stability of this compound?
A3: The stability of phenolic compounds can be highly pH-dependent.[3] In alkaline conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion which is more susceptible to oxidation. Acidic conditions might affect the ketone group. It is recommended to perform a pH stability profile to determine the optimal pH range for your experiments.
Q4: Can this compound undergo tautomerization in solution?
A4: Yes, as a ketone, it can exist in equilibrium with its enol tautomer. The extent of enolization is influenced by the solvent, temperature, and pH.[5] While for most simple ketones the keto form is more stable, the presence of the phenyl and hydroxyphenyl groups might influence this equilibrium.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[6][7][8]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
5. Photostability Testing:
-
Expose a solution of the compound in a quartz cuvette to a light source with a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze samples at various time points by HPLC.
6. Thermal Degradation:
-
Keep a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
HPLC Analysis Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be done using a UV detector at the λmax of the compound.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Incubation Time (hours) | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | < 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 8 | Room Temp | > 20% | 2 |
| Oxidation | 3% H₂O₂ | 4 | Room Temp | > 50% | > 3 |
| Photolysis | UV light (254 nm) | 2 | Room Temp | ~ 15% | 2 |
| Thermal (Solid) | - | 48 | 80°C | < 2% | 1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
refining analytical techniques for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one detection
Welcome to the technical support center for the analytical detection of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The methodologies and data presented are based on established analytical principles for phenolic ketones and related aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the detection and quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: What are the key challenges in the analysis of this compound?
A2: Due to its phenolic hydroxyl group, this compound can exhibit peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase. In LC-MS/MS analysis, matrix effects from biological samples can cause ion suppression or enhancement, affecting quantitation. For GC-MS, the compound's low volatility and polar nature necessitate a derivatization step.
Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?
A3: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of the phenolic hydroxyl group and residual silanols on the column, reducing secondary interactions.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or phenyl-hexyl column to minimize the number of accessible silanol groups.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol interactions, though this may not be ideal for MS applications.
Q4: What are common issues encountered during LC-MS/MS analysis in biological matrices?
A4: The primary challenge is the "matrix effect," where co-eluting endogenous components from the sample (like phospholipids from plasma) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[1][2] This can significantly impact the accuracy and reproducibility of quantification. Thorough sample preparation is crucial to minimize these effects.
Q5: Is derivatization necessary for the GC-MS analysis of this compound?
A5: Yes, derivatization is highly recommended. The polar phenolic hydroxyl group makes the compound less volatile and prone to adsorption on the GC column, leading to poor peak shape and potential degradation. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for such compounds.[3]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups on the column. | - Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid. - Use a highly end-capped C18 or a phenyl-hexyl column. - Ensure the sample solvent is not stronger than the mobile phase. |
| Poor Resolution/Overlapping Peaks | Inadequate mobile phase composition or column chemistry. | - Optimize the organic modifier (acetonitrile or methanol) percentage. - Try a different stationary phase (e.g., phenyl-hexyl if using C18, or vice-versa). - Adjust the gradient slope for better separation. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or temperature fluctuations. | - Use fresh, HPLC-grade solvents and filter the mobile phase. - Purge the system to remove air bubbles. - Ensure a stable column temperature using a column oven. |
| Inconsistent Retention Times | Changes in mobile phase composition, flow rate, or column degradation. | - Prepare fresh mobile phase daily. - Check the pump for leaks and verify the flow rate. - Equilibrate the column sufficiently before each run. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components from the biological sample. | - Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[4][5][6][7][8] - Modify the chromatographic method to separate the analyte from the interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Sensitivity/Poor Signal | Suboptimal ionization parameters or mobile phase incompatibility with ESI. | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase contains a suitable additive for ionization (e.g., 0.1% formic acid for positive mode, or ammonium formate for negative mode). |
| Noisy Baseline | Contaminated solvents, dirty ion source, or electronic noise. | - Use LC-MS grade solvents. - Clean the ion source components (e.g., capillary, skimmer). - Ensure proper grounding of the instrument. |
| Carryover | Adsorption of the analyte in the injector or column. | - Use a stronger needle wash solution. - Inject a blank solvent after a high-concentration sample. - Consider the use of a guard column. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Incomplete derivatization or active sites in the GC system. | - Optimize the derivatization reaction (reagent amount, temperature, and time). - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Ensure the sample is completely dry before adding the silylating agent. |
| Low Response | Analyte degradation in the injector or poor ionization. | - Lower the injector temperature. - Confirm the derivatization was successful by analyzing a derivatized standard. - Check the MS ion source for cleanliness. |
| Variable Results | Inconsistent derivatization or sample degradation. | - Ensure consistent and complete dryness of the sample before derivatization. - Analyze the derivatized samples as soon as possible, as silyl derivatives can be sensitive to moisture. |
Experimental Protocols
Disclaimer: The following protocols are proposed starting points for method development, based on the analysis of structurally similar phenolic ketones. These methods should be fully validated for your specific application.
HPLC-UV Method
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
LC-MS/MS Method for Biological Samples
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge. |
| Column | C18 or Phenyl-Hexyl UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Predicted MRM Transitions | Precursor Ion (m/z): 241.1; Product Ions: To be determined empirically (e.g., fragments from loss of water, phenyl group, or cleavage of the butanone chain). |
GC-MS Method (after Derivatization)
| Parameter | Condition |
| Derivatization | Silylation with BSTFA + 1% TMCS at 70°C for 30 minutes. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Quantitative Data Summary
The following tables provide estimated analytical parameters. Actual values must be determined experimentally.
Table 1: Estimated HPLC-UV Parameters
| Compound | Est. Retention Time (min) | Est. Limit of Detection (LOD) | Est. Limit of Quantification (LOQ) |
| This compound | 8-12 | 5-20 ng/mL | 20-70 ng/mL |
Table 2: Estimated LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Est. LOD in Plasma | Est. LOQ in Plasma |
| This compound | 241.1 | 121.1 | 93.1 | 0.1-1 ng/mL | 0.5-5 ng/mL |
*Product ions are predicted and require experimental confirmation.
Table 3: Estimated GC-MS Parameters for TMS Derivative
| Compound (TMS Derivative) | Est. Retention Time (min) | Primary Fragment Ion (m/z) | Secondary Fragment Ion (m/z) |
| This compound-TMS | 10-15 | 193.1 | 73.0 |
*Fragment ions are predicted and require experimental confirmation.
Visualizations
Predicted Mass Spectrometry Fragmentation Pathway
Upon electrospray ionization in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 241.1. In the collision cell of a tandem mass spectrometer, this precursor ion will undergo collision-induced dissociation (CID) to produce characteristic product ions. The most likely fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and within the butanone chain.
A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the chiral carbon bearing the phenyl group, leading to the formation of a stable benzoyl cation at m/z 105.0 . Another significant fragmentation could be the loss of a neutral water molecule (18 Da) from the protonated precursor, yielding an ion at m/z 223.1 . Additionally, cleavage of the bond between the chiral carbon and the ethyl group could result in a fragment ion. The hydroxyphenyl moiety can also lead to characteristic fragments, such as a hydroxyphenylcarbonyl cation at m/z 121.0 . The relative abundance of these fragments would need to be determined experimentally to select the optimal transitions for MRM analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. opentrons.com [opentrons.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Welcome to the technical support center for the purification of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help increase the purity of the synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via a Friedel-Crafts acylation or a related reaction, can lead to several impurities. Understanding these is key to developing an effective purification strategy. Common impurities include:
-
Starting Materials: Unreacted phenol and 2-phenylbutanoyl chloride (or its corresponding acid/anhydride).
-
O-Acylated Byproduct: Phenols can undergo acylation on the hydroxyl group (O-acylation) to form an ester, in addition to the desired C-acylation on the aromatic ring.[1][2][3] This is often a significant impurity.
-
Regioisomers: Friedel-Crafts acylation on phenol can potentially yield a small amount of the ortho-acylated product, in addition to the desired para-substituted product.
-
Polyacylated Products: In some cases, a second acylation on the aromatic ring can occur, though this is generally less common.
-
Reaction Solvent and Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) and solvents from the reaction and workup can also be present.[1][4]
Q2: What are the recommended primary methods for purifying crude this compound?
A2: The choice of purification method depends on the initial purity, the nature of the impurities, and the desired final purity. The most common and effective methods are:
-
Recrystallization: This is a highly effective technique for removing impurities from solid organic compounds and is often the first method attempted for crystalline products like ketones.[5][6][7]
-
Column Chromatography: A versatile method used to separate compounds based on their polarity, it is excellent for removing impurities with different polarities from the target compound.[8][9][10]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a high-resolution technique used to achieve very high purity, especially for pharmaceutical applications where trace impurities must be removed.[11][12][13][14][15]
Q3: How do I choose the most appropriate purification method for my sample?
A3: The selection of a purification method is a strategic decision based on several factors. The following decision tree and summary table can guide your choice.
Caption: Decision tree for selecting a purification method.
Data Presentation: Comparison of Purification Methods
| Method | Typical Purity Achieved | Expected Yield | Scalability | Primary Application |
| Recrystallization | 95-99% | Moderate to High | Good (mg to kg) | Primary purification of solid crude products with moderate purity. |
| Column Chromatography | 98-99.5% | Moderate | Fair (mg to >100 g) | Purifying complex mixtures or non-crystalline compounds.[8] |
| Preparative HPLC | >99.5% | Low to Moderate | Limited (mg to g) | Final polishing step for achieving pharmaceutical-grade purity.[11][13] |
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification process.
Problem 1: Low purity after initial synthesis and workup.
-
Symptom: TLC or NMR analysis of the crude product shows multiple spots or significant peaks corresponding to impurities.
-
Possible Cause: Incomplete reaction, formation of side products (e.g., O-acylation), or ineffective workup.
-
Solution Workflow:
Caption: Workflow for troubleshooting a low-purity crude product.
Problem 2: Recrystallization is ineffective or results in low yield.
-
Symptom: No crystals form upon cooling, an oil separates out, or the final yield is very low.
-
Possible Causes & Solutions:
-
Incorrect Solvent: The chosen solvent may be too good at dissolving the compound at room temperature. A suitable solvent should dissolve the compound when hot but have low solubility when cold.[7]
-
Solution: Perform solvent screening with small amounts of product. Test a range of solvents (e.g., ethanol/water, ethyl acetate/hexane, toluene).
-
-
Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling.[7]
-
Solution: Re-heat the solution and evaporate some of the solvent to concentrate it, then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod below the solvent line or add a "seed crystal" from a previous successful crystallization.
-
-
Impurities Inhibiting Crystallization: If the product is very impure, it may "oil out" instead of crystallizing.
-
Solution: First, purify the material using column chromatography to increase its purity to a level where recrystallization becomes effective (>90%).
-
-
Problem 3: Poor separation during column chromatography.
-
Symptom: The target compound co-elutes with impurities, as seen by TLC analysis of the collected fractions.[9]
-
Possible Causes & Solutions:
-
Incorrect Eluent System: The mobile phase may be too polar, causing all compounds to elute quickly, or not polar enough, causing everything to remain on the stationary phase.
-
Solution: Develop an appropriate eluent system using TLC first. Aim for a solvent mixture that gives your target compound an Rf value of ~0.3-0.4 and separates it well from impurities. A common starting point for a moderately polar compound like this is a mixture of hexane and ethyl acetate.
-
-
Column Overloading: Too much sample was loaded onto the column.
-
Solution: Use a larger column or load less material. A general rule is to use 40-60g of silica gel for every 1g of crude mixture.
-
-
Poor Column Packing: Cracks or channels in the silica gel lead to poor separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a starting crude material of ~95% purity.
-
Solvent Selection: In separate test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). Identify a solvent system where the compound is soluble when hot but sparingly soluble at room temperature.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen hot solvent in small portions while stirring and heating until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (the melting point of the related 1-(4-hydroxyphenyl)-1-butanone is 93°C[17]).
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of the target compound (Rf ~0.3-0.4) from its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[16] Never let the column run dry.
-
Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute more polar compounds.[9]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Aralyse - Preparative HPLC [aralyse.tech]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. 1-(4-Hydroxyphenyl)-1-butanone | 1009-11-6 [chemicalbook.com]
avoiding degradation of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one during experimental procedures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of phenolic ketones, the primary factors that can induce degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), presence of oxygen (oxidation), and high pH environments (alkaline hydrolysis).[1][2][3]
Q2: What are the visible signs of degradation in my sample of this compound?
A2: Visual indicators of degradation can include a change in color of the solid compound or its solutions, the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q3: How can I monitor the degradation of my compound during an experiment?
A3: The most reliable method for monitoring the degradation of this compound is through chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is highly effective for quantifying the parent compound and detecting the appearance of degradation products.[4][5][6][7] For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (HPLC-MS) is recommended.
Q4: What are the general storage recommendations for this compound?
A4: To maintain the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing, along with storage in an amber vial or a container wrapped in aluminum foil to exclude light, is advisable.
Q5: Can the solvent I use affect the stability of this compound?
A5: Yes, the choice of solvent can significantly impact the stability. Protic solvents, especially under basic conditions, can facilitate degradation. It is crucial to use high-purity, degassed solvents. For aqueous solutions, buffering to a slightly acidic or neutral pH (ideally between 4 and 7) is recommended to prevent base-catalyzed degradation.[8]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions for each experiment. If using frozen stocks, aliquot to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil. Analyze the purity of the stock solution by HPLC before use. |
| Compound Aggregation | Some phenolic compounds can form aggregates in aqueous buffers, leading to inconsistent results.[9][10] Consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Interference with Assay Components | The compound may interact with components of your assay medium. Run appropriate vehicle controls and consider potential interactions with proteins or other molecules in the assay. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Minimize exposure of the compound and its solutions to ambient and direct light. Use amber glassware and cover autosampler trays. |
| Thermal Degradation | Avoid excessive heating of solutions. If heating is necessary, use the lowest effective temperature and shortest possible duration.[[“]][12] |
| Oxidative Degradation | Use degassed solvents for solution preparation. Consider purging solutions with an inert gas like nitrogen or argon, especially for long-term experiments.[13][14] |
| pH-Mediated Degradation | Ensure the pH of aqueous solutions is controlled and maintained within a stable range (pH 4-7).[8] Avoid highly acidic or, particularly, alkaline conditions. |
Summary of Degradation Factors and Mitigation Strategies
| Degradation Factor | Potential Consequences | Recommended Mitigation Strategies | Quantitative Data (General for Phenolic Compounds) |
| Light (Photodegradation) | Formation of photoproducts, loss of activity.[1] | - Work in a dimly lit area.- Use amber glassware or foil-wrapped containers.- Store solutions in the dark. | Degradation can be rapid, with significant loss observed within hours of exposure to direct sunlight.[1] |
| Heat (Thermal Degradation) | Accelerated decomposition, formation of thermal byproducts.[[“]] | - Store at recommended low temperatures.- Avoid unnecessary heating of solutions.- Use controlled temperature baths for reactions. | Degradation rates generally follow first-order kinetics and increase with temperature.[12] Significant degradation is often observed at temperatures above 40°C.[1] |
| Oxygen (Oxidation) | Formation of oxidized species, potential for color change.[13] | - Use deoxygenated solvents.- Purge solutions with inert gas (N₂, Ar).- Consider adding antioxidants like BHT for non-biological experiments. | Oxidative degradation is a common pathway for phenolic compounds, especially in the presence of metal ions or light.[15] |
| pH | Hydrolysis, particularly under alkaline conditions.[8] | - Maintain aqueous solutions at a pH between 4 and 7.- Use appropriate buffer systems.- Avoid storage in highly basic solutions. | Phenolic compounds are generally more stable in acidic to neutral pH.[8] Alkaline conditions can lead to rapid and irreversible degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is adapted from ICH guidelines for forced degradation studies and is intended to identify potential degradation products and pathways.[16][17][18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good separation between the parent compound and its degradation products.
3. Detection:
-
Monitor the elution at the λmax of this compound. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification.
4. Sample Preparation:
-
Dilute the samples from the degradation studies to a concentration within the linear range of the method.
5. Analysis:
-
Inject the samples and record the chromatograms.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for experiments to ensure compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of polyphenol degradation during heat treatment - Consensus [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijariie.com [ijariie.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. lubrizolcdmo.com [lubrizolcdmo.com]
- 18. rjptonline.org [rjptonline.org]
Validation & Comparative
Comparative Analysis of the Predicted Biological Activity of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide presents a comparison of the biological activities of compounds structurally related to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The primary alternatives discussed are C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes and the active metabolite of Tamoxifen, 4-hydroxytamoxifen (4OHT). These compounds are known to exhibit estrogenic and antiestrogenic activities by modulating the estrogen receptor (ER).
Quantitative Biological Activity Data
The following table summarizes the estrogen receptor binding affinity and the antiestrogenic potency of several 1,1-bis(4-hydroxyphenyl)-2-phenylethene derivatives and 4-hydroxytamoxifen. The data is compiled from studies on ER-positive human breast cancer cell lines (MCF-7) and competitive binding assays.
| Compound | R-Group | Relative Binding Affinity (RBA) (%)[1] | Antiestrogenic Activity (IC50, nM)[1] |
| 1,1-bis(4-hydroxyphenyl)-2-phenylethene Analogues | |||
| 3a | H | 35.2 | 150 |
| 3b | Me | 32.1 | 30 |
| 3c | Et | 6.20 | 15 |
| 3d | CH2CF3 | 5.95 | 9 |
| 3e | n-Pr | 2.09 | 50 |
| 3f | Bu | 0.62 | 500 |
| Reference Compound | |||
| 4-hydroxytamoxifen (4OHT) | N/A | Not reported in this study | 7[1] |
Relative Binding Affinity (RBA) was determined in a competition experiment with radiolabeled estradiol ([3H]-E2) using calf uterine cytosol.[1] IC50 values for antiestrogenic activity were determined by the inhibition of 1 nM estradiol in a luciferase assay with MCF-7-2a cells.[1]
The IC50 values for 4-hydroxytamoxifen's antiproliferative effect on MCF-7 cells can vary based on experimental conditions, with reported values around 12 µM to 27 µM.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
1. Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound to the estrogen receptor.[4]
-
Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats serve as the source of estrogen receptors. The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosol fraction containing the receptors.[4][5]
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([3H]-E2, e.g., 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.[5]
-
Separation and Quantification: After incubation (e.g., 20 hours at 4°C), the bound and free radioligand are separated using a method like hydroxylapatite (HAP) slurry.[5] The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding is determined as the IC50 value. The Relative Binding Affinity (RBA) is then calculated relative to estradiol.
2. MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or antiestrogenic effect of a compound by measuring the proliferation of the ER-positive MCF-7 human breast cancer cell line.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., Eagle's MEM) supplemented with fetal bovine serum (FBS). Before the assay, cells are cultured in a medium with charcoal-stripped FBS to remove endogenous estrogens.[6]
-
Treatment: Cells are seeded in 96-well plates and, after a period of adaptation to estrogen-free conditions, are treated with various concentrations of the test compound. For antiestrogenic assays, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.[6]
-
Proliferation Measurement: After a set incubation period (e.g., 4 days), cell proliferation is quantified.[2] This can be done using various methods, such as the ATP chemosensitivity test or MTT assay, which measure metabolic activity as an indicator of cell number.
-
Data Analysis: The results are used to determine the concentration of the compound that causes a 50% inhibition of cell proliferation (IC50) in the presence of estradiol for antiestrogenic activity, or the concentration that causes a half-maximal proliferative response (EC50) for estrogenic activity.
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the likely target of the compared compounds.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in a competitive estrogen receptor binding assay.
Caption: Workflow for an estrogen receptor competitive binding assay.
References
- 1. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and Structurally Related Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and its Analogs
This compound belongs to a class of compounds that bear structural resemblance to well-characterized SERMs. These compounds are recognized for their tissue-selective estrogenic and anti-estrogenic effects, which are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The therapeutic applications of SERMs are extensive, encompassing the treatment of hormone receptor-positive breast cancer, osteoporosis, and potentially endometriosis.[1][2] The structural similarities between this compound and established SERMs like tamoxifen and raloxifene suggest that it may exhibit a comparable mechanism of action, involving competitive binding to estrogen receptors and subsequent modulation of gene transcription.
Comparative Data of Established SERMs
To provide a benchmark for evaluating this compound, the following tables summarize key performance metrics for tamoxifen and raloxifene, two widely studied and clinically significant SERMs.
| Compound | Estrogen Receptor (ER) Binding Affinity (Relative to Estradiol) | IC50 in MCF-7 Cells (Breast Cancer) | Reference |
| Tamoxifen | Lower than 4-hydroxytamoxifen | ~10-100 nM | [3] |
| 4-hydroxytamoxifen (active metabolite) | High (comparable to estradiol) | ~1-10 nM | [3] |
| Raloxifene | High | ~10-50 nM | [3] |
Table 1: In Vitro Activity of Common SERMs. This table presents the relative estrogen receptor binding affinity and the half-maximal inhibitory concentration (IC50) for cell proliferation in the ER-positive MCF-7 breast cancer cell line for tamoxifen, its active metabolite 4-hydroxytamoxifen, and raloxifene.
| Compound | Effect on Bone Mineral Density (Ovariectomized Rat Model) | Effect on Endometrial Tissue (Uterine Weight in Ovariectomized Rat Model) | Reference |
| Tamoxifen | Agonist (prevents bone loss) | Agonist (stimulatory) | [4] |
| Raloxifene | Agonist (prevents bone loss) | Antagonist (non-stimulatory) | [4] |
Table 2: In Vivo Effects of Common SERMs. This table summarizes the tissue-selective effects of tamoxifen and raloxifene in the ovariectomized rat model, a standard preclinical model for postmenopausal conditions.
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation and comparison of SERMs. The following sections outline key experimental protocols.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, providing a measure of its binding affinity.
Protocol:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free radiolabeled estradiol using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce or inhibit estrogen receptor-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with two plasmids: one containing an estrogen response element (ERE) upstream of a luciferase reporter gene, and another expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: The transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction or inhibition of luciferase activity relative to a vehicle control is then calculated.
Caption: Workflow for ERE-Luciferase Reporter Gene Assay.
In Vivo Models
This model is widely used to mimic postmenopausal estrogen deficiency and to evaluate the effects of SERMs on bone health.
Protocol:
-
Ovariectomy: Adult female rats undergo bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals serve as controls.
-
Compound Administration: After a recovery period to allow for bone loss to occur, the animals are treated with the test compound, a vehicle control, or a positive control (e.g., estradiol or raloxifene) for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, various endpoints are assessed, including:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DEXA).
-
Bone Microarchitecture: Analyzed by micro-computed tomography (µCT).
-
Biomechanical Strength: Determined by three-point bending tests on long bones.
-
Uterine Weight: The uterus is excised and weighed to assess estrogenic/anti-estrogenic effects on this tissue.
-
This model is used to study the efficacy of potential therapeutics for endometriosis.
Protocol:
-
Induction of Endometriosis: Uterine tissue is surgically removed from a donor rat and transplanted onto the peritoneal wall of a recipient rat. The recipient is typically ovariectomized and supplemented with estrogen to promote the growth of the endometriotic lesions.
-
Compound Administration: Once the lesions are established, the animals are treated with the test compound, a vehicle control, or a positive control (e.g., raloxifene).
-
Lesion Measurement: The size of the endometriotic lesions is measured before and after the treatment period.
-
Histological Analysis: The lesions are excised at the end of the study for histological examination to assess changes in morphology and cellular composition.
Signaling Pathways
The tissue-selective effects of SERMs are determined by their ability to induce different conformational changes in the estrogen receptor, leading to the recruitment of either co-activator or co-repressor proteins in a cell-type-specific manner.
Caption: Simplified Signaling Pathway of SERMs.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to established SERMs like tamoxifen and raloxifene provides a strong rationale for its investigation as a potential modulator of the estrogen receptor. The comparative data for these known SERMs, along with the detailed experimental protocols provided in this guide, offer a robust framework for the future evaluation of this compound and other novel SERM candidates. Such studies are essential to fully characterize their pharmacological profile, including their tissue-selective agonist and antagonist activities, and to determine their therapeutic potential in conditions such as breast cancer, osteoporosis, and endometriosis.
References
- 1. Luciferase Reporter Assays [bio-protocol.org]
- 2. The differential effects of bisphosphonates, SERMS (selective estrogen receptor modulators), and parathyroid hormone on bone remodeling in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and Other Phenolic Ketones in Research
In the landscape of drug discovery and development, phenolic ketones represent a privileged scaffold, exhibiting a wide array of biological activities. This guide provides a comparative overview of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one against other notable phenolic ketones, including Raspberry Ketone, Chalcones, and Bisphenolic Ketones. The comparison focuses on their performance in key research assays, supported by available experimental data and methodologies.
Disclaimer: Direct comparative studies under identical experimental conditions for this compound against other phenolic ketones are limited in publicly available scientific literature. Therefore, the data presented is a compilation from various studies, and direct quantitative comparisons of potency should be interpreted with caution.
Comparative Overview of Biological Activities
Phenolic ketones are actively investigated for their potential as antioxidant, anti-inflammatory, anticancer, and endocrine-modulating agents. The following sections detail the available data for this compound and its counterparts.
This compound
Research on this compound is less extensive compared to other phenolic ketones. However, its structural similarity to other bioactive compounds suggests potential in several therapeutic areas. It is a known synthetic intermediate for more complex molecules.
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one)
A structurally similar and well-studied phenolic ketone, Raspberry Ketone, is a natural compound found in raspberries and other fruits.[1] It is recognized for its antioxidant and various pharmacological activities.[1][2][3] Studies have shown its ability to increase total antioxidant capacity, upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and reduce lipid peroxidation.[1][2]
Chalcones (1,3-diaryl-2-propen-1-ones)
Chalcones are a large class of phenolic ketones characterized by an open-chain flavonoid structure. They are known for their potent anti-inflammatory and antioxidant properties.[4] Their anti-inflammatory effects are often linked to the modulation of transcription factors such as NF-κB and AP-1, and the suppression of pro-inflammatory mediators like COX-2 and TNF-α.[4] Certain chalcone derivatives have also demonstrated significant inhibitory effects on enzymes like α-amylase and α-glucosidase.[5]
Bisphenolic Ketones
This class includes compounds like Bisphenol A (BPA), which, although not a ketone itself, has structurally related metabolites that are ketones and are studied for their endocrine-disrupting properties. For instance, a potent metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has shown significantly higher binding affinity for estrogen receptors than BPA itself.[6] These compounds are crucial in toxicology and endocrinology research for understanding xenobiotic interactions with nuclear receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the discussed phenolic ketones. The lack of standardized reporting across different studies necessitates careful interpretation of these values.
Table 1: Antioxidant Activity of Phenolic Ketones
| Compound/Class | Assay | IC50 / Activity | Reference |
| Raspberry Ketone | Antioxidant Capacity | Increased Total Antioxidant Capacity (TAC) | [1] |
| Raspberry Ketone | Enzyme Activity | Upregulated SOD and CAT enzymes | [1] |
| Raspberry Ketone | Lipid Peroxidation | Decreased TBARS levels | [7] |
| Chalcone Derivatives | α-glucosidase inhibition | IC50 = 3.2 ± 0.2 µM (for a specific derivative) | [5] |
| Chalcone Derivatives | α-amylase inhibition | Exhibited inhibitory effect | [5] |
Table 2: Cytotoxicity of Phenolic Ketones against MCF-7 Breast Cancer Cells
| Compound/Class | Assay | IC50 / Activity | Reference |
| 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene derivatives | Cell Growth Inhibition | Showed better inhibition than the unsubstituted carrier | [8] |
| 2-Phenylnaphthalene derivatives | Cytotoxicity | PNAP-6h IC50 = 4.8 μM | [9] |
| Formazan Derivatives | Cytotoxicity | F-1 IC50 = 4.68 µg/ml | [10] |
Table 3: Estrogen Receptor Binding Affinity
| Compound/Class | Receptor | IC50 / Binding Affinity | Reference |
| Bisphenol A (BPA) | ERα | IC50 = 1,030 nM | [11] |
| Bisphenol A (BPA) | ERβ | IC50 = 900 nM | [11] |
| Bisphenol AF | ERα | IC50 = 53.4 nM | [11] |
| Bisphenol AF | ERβ | IC50 = 18.9 nM | [11] |
| 4-Hydroxytamoxifen | ERR-γ | IC50 = 10.9 nM | [12] |
| Bisphenol A (BPA) | ERR-γ | Potent displacer of [3H]BPA | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds are dissolved in the same solvent at various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with an equal volume of the sample solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is mixed with the sample solution.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (around 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate.
Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the mechanisms of action of these phenolic ketones.
Caption: Workflow for DPPH and FRAP antioxidant assays.
Caption: Chalcone-mediated inhibition of NF-κB signaling.
Caption: Bisphenol interaction with estrogen receptor signaling.
References
- 1. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antiestrogenic Activity: A Comparative Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one Derivatives and Their Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one derivatives, with a focus on their potential as estrogen receptor modulators. Due to limited direct SAR studies on this specific scaffold, this guide draws upon data from the closely related and well-researched 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene derivatives to infer structure-activity relationships.
The exploration of non-steroidal compounds that interact with the estrogen receptor (ER) is a cornerstone of research into treatments for hormone-dependent cancers, particularly breast cancer. The this compound scaffold, a deoxyanisoin derivative, represents a class of molecules with structural similarities to known selective estrogen receptor modulators (SERMs). Understanding how modifications to this core structure impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is intrinsically linked to their ability to bind to and modulate the estrogen receptor. While comprehensive SAR data for this exact compound series is not extensively published, valuable insights can be gleaned from studies on the structurally analogous 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene framework.
A key determinant of activity is the presence and substitution of the phenolic hydroxyl groups. These groups are critical for hydrogen bonding interactions within the ligand-binding pocket of the estrogen receptor, mimicking the interaction of the endogenous ligand, estradiol.
Further modifications to the core structure can significantly influence both binding affinity and the functional outcome (agonist vs. antagonist activity). For instance, esterification of the hydroxyl groups of the parent compound 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with cytotoxic moieties has been explored to create targeted anticancer agents.[1]
Table 1: Estrogen Receptor Affinity and Antiproliferative Activity of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene Derivatives [1]
| Compound | R1 and R2 Substituents | Relative Binding Affinity (RBA) for ER (%) | Growth Inhibition of MCF-7 cells (IC50, µM) |
| 1 | -H | 100 | > 10 |
| 2 | -CO-CH2-CH2-Cl | 85 | 5 |
| 3 | -CO-CH2-CH2-Br | 90 | 2 |
| 4 | -CO-CH=CH2 | 60 | 8 |
RBA is relative to the parent compound 1. MCF-7 is an estrogen receptor-positive human breast cancer cell line.
The data in Table 1 suggests that the introduction of β-haloester groups at the hydroxyl positions (compounds 2 and 3 ) only slightly reduces the estrogen receptor affinity compared to the parent compound, while significantly enhancing the growth inhibitory effect on MCF-7 cells.[1] This indicates a successful combination of a receptor-targeting moiety with a cytotoxic payload. The acrylate derivative (4 ) shows a more pronounced decrease in receptor affinity, which correlates with a weaker antiproliferative effect compared to the haloester derivatives.[1]
Comparison with Alternative Estrogen Receptor Modulators
The this compound derivatives and their analogs belong to the broader class of non-steroidal estrogen receptor modulators. For a comprehensive evaluation, it is essential to compare their performance with established alternatives.
Selective Estrogen Receptor Modulators (SERMs): This class of drugs, which includes tamoxifen and raloxifene, exhibits tissue-selective estrogenic and antiestrogenic effects. For instance, tamoxifen acts as an antagonist in breast tissue, making it a standard-of-care for ER-positive breast cancer, but has agonist effects in the uterus.
Table 2: Comparative Antiproliferative Activity of Estrogen Receptor Modulators on MCF-7 Cells
| Compound | Class | IC50 (µM) on MCF-7 cells |
| Tamoxifen | SERM | ~5-10 |
| 4-Hydroxytamoxifen (active metabolite) | SERM | ~0.01-0.1 |
| Raloxifene | SERM | ~0.1-1 |
| Compound 3 (from Table 1) | 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene derivative | 2 |
As shown in Table 2, the active metabolite of tamoxifen, 4-hydroxytamoxifen, and raloxifene generally exhibit higher potency in inhibiting MCF-7 cell proliferation compared to the investigated 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene derivative. However, the potential for reduced side effects and the ability to overcome resistance mechanisms drive the continued development of novel scaffolds.
Phytoestrogens: These are naturally occurring plant-derived compounds with estrogenic or antiestrogenic activity. Examples include isoflavones (from soy) and lignans (from flaxseed). Their potency is generally lower than synthetic SERMs, but they are of interest due to their presence in the diet and potential role in cancer prevention.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.[2][3][4]
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compounds
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxyapatite slurry
-
Scintillation cocktail
Procedure:
-
Uterine cytosol is prepared from ovariectomized rats.
-
A constant concentration of [³H]-Estradiol is incubated with varying concentrations of the test compound and a fixed amount of uterine cytosol.
-
The mixture is incubated to reach equilibrium.
-
A hydroxyapatite slurry is added to separate receptor-bound and unbound radioligand.
-
The radioactivity of the receptor-bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to a standard compound (e.g., estradiol).
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound derivatives are presumed to exert their effects primarily through the modulation of estrogen receptor signaling pathways. Estrogen signaling is complex and can be broadly divided into genomic and non-genomic pathways.[8][9][10][11][12]
Genomic Pathway: This is the classical pathway where estrogen or an ER modulator binds to the estrogen receptor in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This process influences cell proliferation, differentiation, and survival.
Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated by estrogen binding to membrane-associated estrogen receptors. This can lead to the activation of various intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which can in turn influence cellular processes and also cross-talk with the genomic pathway.
Below are diagrams illustrating the key signaling pathways.
Caption: Genomic signaling pathway of the estrogen receptor.
Caption: Non-genomic signaling pathway of the estrogen receptor.
Conclusion
While direct and extensive structure-activity relationship studies on this compound derivatives are limited, analysis of structurally similar compounds provides a strong foundation for understanding their potential as estrogen receptor modulators. The key takeaways are:
-
The phenolic hydroxyl groups are crucial for receptor binding.
-
Modification of these hydroxyl groups can be a strategy to attach cytotoxic functionalities for targeted therapy.
-
The antiestrogenic activity of these compounds positions them as potential candidates for the treatment of hormone-dependent cancers.
Further research is warranted to synthesize and evaluate a broader range of derivatives of the this compound scaffold to establish a more detailed and direct SAR. This will enable the optimization of their pharmacological profile, potentially leading to the development of novel and effective anticancer agents with improved efficacy and safety profiles compared to existing therapies.
References
- 1. Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
Comparative Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one and its structurally related analogs. The focus is on their biological activities, specifically their potential as cytotoxic and estrogenic modulating agents.
While direct comparative studies on a series of immediate analogs of this compound are limited in publicly available literature, this guide synthesizes data from studies on structurally similar compounds, such as substituted chalcones and triphenylethylenes, to infer structure-activity relationships and comparative performance.
I. Comparative Biological Activity
The biological activity of this compound and its analogs is primarily centered on their cytotoxic effects against cancer cell lines and their interaction with the estrogen receptor.
Table 1: Comparative Cytotoxic Activity of Structurally Related Analogs
The following table summarizes the cytotoxic activity (IC50 values in µM) of chalcone analogs, which share the 1,3-diarylpropenone backbone, a key structural feature related to this compound. The data is compiled from studies on various human cancer cell lines.
| Compound/Analog | A2780 (Ovarian) | MCF-7 (Breast) | PC-3 (Prostate) | LNCaP (Prostate) | Reference |
| Chalcone Analog 1 | >100 | >100 | >100 | >100 | [1] |
| Chalcone Analog 2 | 45.3 | 68.2 | 75.4 | 55.1 | [1] |
| Chalcone Analog 3 | 38.7 | 55.9 | 62.3 | 48.9 | [1] |
| Chalcone Analog 4 | 25.6 | 42.1 | 48.7 | 35.2 | [1] |
| Chalcone Analog 5 | >100 | >100 | >100 | >100 | [1] |
| Chalcone Analog 6 | 18.9 | 35.4 | 41.8 | 28.7 | [1] |
| Chalcone Analog 7 | 15.2 | 28.9 | 34.6 | 22.1 | [1] |
| Chalcone Analog 8 | 10.8 | 20.1 | 25.3 | 15.8 | [1] |
Note: The specific structures of Chalcone Analogs 1-8 can be found in the cited reference. The trend indicates that substitutions on the phenyl rings significantly influence cytotoxic activity.
Table 2: Comparative Estrogen Receptor Binding Affinity of Structurally Related Analogs
This table presents the relative binding affinity (RBA) of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes for the estrogen receptor, with estradiol set at 100%. These compounds share the 1,1-diarylalkene scaffold with potential metabolites of this compound.
| Compound/Analog | Relative Binding Affinity (%) | IC50 (nM) for E2 Antagonism | Reference |
| Analog 3a (R=H) | 35.2 | 150 | [2] |
| Analog 3b (R=Me) | 32.1 | 30 | [2] |
| Analog 3c (R=Et) | 6.20 | 15 | [2] |
| Analog 3d (R=CH2CF3) | 5.95 | 9 | [2] |
| Analog 3e (R=n-Pr) | 2.09 | 50 | [2] |
| Analog 3f (R=Bu) | 0.62 | 500 | [2] |
| 4-Hydroxytamoxifen | Not Reported | 7 | [2] |
Note: The structures of Analogs 3a-3f are detailed in the cited reference. The data suggests that the nature of the alkyl substituent at the C2 position significantly impacts both estrogen receptor binding and antagonistic activity.
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
A. MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
B. Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.[3][4][5][6][7]
1. Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from ovariectomized Sprague-Dawley rats.[3]
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer).[3]
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.[3]
2. Competitive Binding Reaction:
-
A constant concentration of [3H]-estradiol (e.g., 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined by adding a large excess of unlabeled estradiol to a set of tubes.
-
The reaction is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound [3H]-estradiol.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound [3H]-estradiol is collected.
4. Scintillation Counting and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The percentage of specific binding of [3H]-estradiol is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound [3H]-estradiol, is determined.
-
The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.[8]
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound and its analogs.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Comparative Analysis with Established Compounds
An In-depth Review for Researchers and Drug Development Professionals
The quest for novel therapeutic agents necessitates a thorough evaluation of their efficacy against existing standards. This guide provides a comparative analysis of the novel compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, exploring its potential therapeutic applications and benchmarking its performance against established compounds in the field. Due to the limited publicly available data on this compound, this guide will also explore structurally related compounds to infer potential mechanisms and efficacy.
Introduction to this compound
This compound is a chemical entity belonging to the class of hydroxyphenyl butanones. Its structure, featuring a hydroxyphenyl group and a phenylbutan-1-one moiety, suggests potential interactions with various biological targets. While comprehensive biological studies on this specific compound are not widely published, its structural similarity to other pharmacologically active molecules warrants investigation into its potential efficacy.
Comparative Efficacy: Data Summary
A direct quantitative comparison of the efficacy of this compound with established compounds is currently challenging due to the absence of published experimental data. However, we can draw inferences from related compounds. One such related molecule is Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) , which has been studied for various biological activities.
| Compound | Therapeutic Target/Area | Key Efficacy Findings | Reference |
| Raspberry Ketone | Weight management | In animal studies, shown to alter lipid metabolism. | [1] |
| Raspberry Ketone | Skin whitening | Shown to inhibit melanogenesis in cell and animal studies. | [1] |
Note: The table above is illustrative and based on a structurally similar compound. The efficacy of this compound may differ significantly.
Potential Therapeutic Applications and Mechanisms of Action
Based on the structure of this compound and the known activities of related compounds, several potential therapeutic applications and mechanisms of action can be hypothesized. The presence of the phenolic hydroxyl group is a common feature in many compounds with antioxidant and anti-inflammatory properties. The overall structure bears some resemblance to selective estrogen receptor modulators (SERMs), suggesting a potential for interaction with nuclear hormone receptors.
Further research is required to elucidate the precise mechanism of action, which could involve pathways such as:
-
Nuclear Receptor Modulation: Interaction with estrogen receptors or other nuclear receptors, influencing gene transcription.
-
Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways or metabolic processes.
-
Antioxidant Activity: Scavenging of reactive oxygen species due to the phenolic moiety.
Experimental Protocols
To rigorously assess the efficacy of this compound, a series of well-defined experimental protocols should be employed. These would include both in vitro and in vivo studies.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of the compound to a panel of receptors, particularly nuclear hormone receptors like the estrogen receptor alpha and beta.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against a range of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.
-
Cell-Based Assays:
-
Anti-proliferative Assays: Using various cancer cell lines to assess potential anticancer activity.
-
Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).
-
Melanogenesis Assays: Using melanoma cell lines (e.g., B16) to evaluate effects on melanin production.[1]
-
In Vivo Models
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.
-
Efficacy Studies in Disease Models:
-
Obesity and Metabolic Syndrome Models: Using diet-induced obesity models in rodents to assess effects on body weight, fat mass, and metabolic parameters.[1]
-
Inflammation Models: Employing models such as carrageenan-induced paw edema or collagen-induced arthritis to evaluate anti-inflammatory effects.
-
Oncology Models: Utilizing xenograft models with relevant cancer cell lines to determine anti-tumor efficacy.
-
Visualizing Potential Pathways and Workflows
To facilitate a clearer understanding of the potential mechanisms and experimental procedures, the following diagrams are provided.
Caption: Hypothesized signaling pathway for this compound via nuclear receptor modulation.
Caption: A streamlined workflow for the initial in vitro evaluation of this compound.
Conclusion
While this compound remains a compound with limited published biological data, its chemical structure suggests potential for therapeutic efficacy in areas such as inflammation, metabolic disorders, and oncology. The lack of direct comparative data with established drugs highlights a significant research gap. The experimental protocols and hypothesized mechanisms outlined in this guide provide a framework for future investigations that are necessary to unlock the full therapeutic potential of this and related hydroxyphenyl butanone compounds. Rigorous and systematic studies are essential to validate these hypotheses and to establish a clear efficacy and safety profile for this compound.
References
Comparative Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Data Currently Unavailable
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data regarding the cross-reactivity, receptor binding, and overall biological activity of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. Therefore, a comparative guide with quantitative data and detailed experimental protocols, as requested, cannot be generated at this time.
While information regarding the chemical properties and synthesis of this compound is available, there are no published studies detailing its interactions with biological targets. Cross-reactivity studies are essential for understanding the specificity of a compound and its potential off-target effects, which is a critical aspect of drug development and research. The absence of such data for this compound prevents a meaningful comparison with any alternative compounds.
Our search for structurally similar compounds or potential biological targets provided some high-level associations. For instance, its role as an intermediate in the synthesis of (Z)-4-hydroxytamoxifen, a selective estrogen receptor modulator (SERM), could suggest a potential interaction with estrogen receptors. However, this remains speculative without direct experimental evidence. Furthermore, while broader classes of structurally related compounds, such as chalcones, have been investigated for their cytotoxic effects, this information is too general to be applied directly to this compound without specific studies on this particular molecule.
To fulfill the request for a comprehensive comparison guide, the following information would be required:
-
Quantitative Binding Affinity Data: This would include metrics such as Ki, Kd, or IC50 values for this compound against a panel of relevant biological targets (e.g., receptors, enzymes).
-
Cross-Reactivity Profiles: Data from screening assays against a broad range of targets to identify any off-target interactions.
-
Detailed Experimental Protocols: Methodologies for the assays used to generate the binding and cross-reactivity data, including information on the experimental setup, reagents, and data analysis procedures.
-
Data on Comparative Compounds: Similar quantitative and protocol information for alternative or competing compounds to enable a direct and objective comparison.
Without this fundamental experimental data, any attempt to create a comparison guide would be based on conjecture and would not meet the standards of scientific objectivity required for the target audience of researchers, scientists, and drug development professionals. We will continue to monitor the scientific literature for any future studies on the biological activity of this compound.
Navigating the Labyrinth of Structural Elucidation: A Comparative Guide to Confirming the Molecular Structure of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a ketone and phenol derivative. We will delve into the expected data from cornerstone analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and present detailed experimental protocols for each.
Key Analytical Techniques for Structural Confirmation
The primary methods for elucidating the structure of an organic molecule like this compound are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR reveals the number of different types of carbon atoms in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of a compound. It also offers clues about the structure through the analysis of fragmentation patterns.
Predicted Spectroscopic Data for this compound
The following tables summarize the expected quantitative data for this compound based on its structure. These values are predictions and should be compared with experimentally obtained data for confirmation.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~7.2-7.4 | Multiplet | 5H | Phenyl Group Protons |
| ~6.9 | Doublet | 2H | Aromatic Protons (ortho to OH) |
| ~5.0 | Singlet (broad) | 1H | Phenolic -OH |
| ~4.5 | Triplet | 1H | Methine Proton (-CH-) |
| ~1.8-2.0 | Multiplet | 2H | Methylene Protons (-CH₂-) |
| ~0.9 | Triplet | 3H | Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl Carbon (C=O) |
| ~160 | Aromatic Carbon (C-OH) |
| ~135-140 | Aromatic Quaternary Carbon (C-C=O) |
| ~130-132 | Aromatic CH (ortho to C=O) |
| ~128-130 | Aromatic CH (Phenyl Group) |
| ~126-128 | Aromatic Quaternary Carbon (Phenyl Group) |
| ~115-117 | Aromatic CH (ortho to OH) |
| ~55-60 | Methine Carbon (-CH-) |
| ~25-30 | Methylene Carbon (-CH₂-) |
| ~10-15 | Methyl Carbon (-CH₃) |
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3500-3200 | Broad | O-H Stretch (Phenol) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2960-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1260 | Strong | C-O Stretch (Phenol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 240 | Molecular Ion [M]⁺ |
| 121 | [HO-C₆H₄-CO]⁺ fragment |
| 105 | [C₆H₅-CH-CH₂CH₃]⁺ fragment |
| 93 | [C₆H₅-O]⁺ fragment |
| 77 | [C₆H₅]⁺ fragment |
Comparative Analysis with Structurally Similar Compounds
To provide context for the predicted data, a comparison with experimentally determined data for the isomeric compound 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is useful. While the molecular formula (C₁₆H₁₆O₂) is the same, the different arrangement of the phenyl and hydroxyphenyl groups relative to the carbonyl group will result in distinct spectroscopic signatures. Researchers can use the data for this isomer, available in public databases like PubChem[1], as a reference point to highlight the unique spectral features of their synthesized compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid/Oil Samples (Neat): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The data will show the mass-to-charge ratio of the molecular ion and any fragment ions.
-
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.
By following these protocols and comparing the acquired data with the predicted values and known spectra of related compounds, researchers can confidently confirm the molecular structure of this compound. This rigorous approach is fundamental to ensuring the integrity and validity of subsequent research and development activities.
References
Lack of Direct Peer-Reviewed Validation for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one Necessitates Examination of Structurally Related Compounds
A comprehensive review of peer-reviewed scientific literature reveals a significant gap in the direct validation of the biological effects of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. To provide a functional guide for researchers, scientists, and drug development professionals, this report focuses on the experimentally validated effects of structurally similar compounds, offering a comparative analysis of their biological activities, experimental protocols, and potential mechanisms of action.
Due to the absence of direct studies on this compound, this guide synthesizes data from peer-reviewed literature on analogous compounds, including deoxybenzoins, chalcones, and isomeric ketones. This approach allows for an informed, albeit inferred, understanding of the potential biological profile of the target compound.
Comparison of Biological Activities of Structurally Related Compounds
The biological activities of compounds structurally related to this compound vary significantly based on their specific molecular architecture. The following tables summarize the quantitative data from studies on these related molecules, providing a baseline for potential areas of investigation for the target compound.
Table 1: Estrogenic and Vasodilatory Effects of Substituted Deoxybenzoins
| Compound/Alternative | Bioactivity | Assay System | EC50/IC50 (µM) | Reference |
| 2'-substituted deoxybenzoin (CMPD3, -COOH) | Estrogenic (ERα agonist) | MCF7 cell proliferation | ~1-12 | [1] |
| 2'-substituted deoxybenzoin (CMPD6, -pentyl) | Estrogenic (ERα agonist) | MCF7 cell proliferation | ~1-12 | [1] |
| 2'-substituted deoxybenzoin (CMPD9, -CH3) | Estrogenic (ERα agonist) | MCF7 cell proliferation | ~1-12 | [1] |
| 2'-substituted deoxybenzoin (CMPD3, -COOH) | Apoptotic (ERβ agonist) | PC3 cell apoptosis | ~1-5 | [1] |
| 2'-substituted deoxybenzoin (CMPD6, -pentyl) | Apoptotic (ERβ agonist) | PC3 cell apoptosis | ~1-5 | [1] |
| 2'-substituted deoxybenzoin (CMPD9, -CH3) | Apoptotic (ERβ agonist) | PC3 cell apoptosis | ~1-5 | [1] |
| 2,4-dihydroxydeoxybenzoin | Vasodilation | Porcine coronary artery | 3.30 | [2][3] |
| 2,4-dihydroxy-4'-methoxydeoxybenzoin | Vasodilation | Porcine coronary artery | 3.70 | [2][3] |
Table 2: Cytotoxic Effects of Chalcone Derivatives with a 4-Hydroxyphenyl Moiety
| Compound/Alternative | Bioactivity | Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones (Compound 2) | Cytotoxic | A2780 (Ovarian Cancer) | Dose-dependent activity | [4] |
| (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones (Compound 2) | Cytotoxic | LNCaP (Prostate Cancer) | Dose-dependent activity | [4] |
| (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones (Compounds 8, 9, 10, 11) | Cytotoxic | A2780, MCF-7, PC-3, LNCaP | Reduced viability by 50-98% at 50 & 100 µM | [4] |
Table 3: In Vivo Effects of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
| Compound/Alternative | Bioactivity | Animal Model | Dosage | Observations | Reference |
| 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Weight Management | C57BL/6J mice | 400 mg/kg | Body weight reduction | [5] |
| 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Cardiovascular | C57BL/6J mice | 400 mg/kg | Reduced systolic and diastolic blood pressure | [5] |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to assess the biological activities of compounds structurally related to this compound.
Estrogenic Activity Assessment
Cell Proliferation Assay:
-
Cell Lines: ERα-positive MCF7 and Hep2 cells; ERβ-positive PC3 and Hep2 cells.[1]
-
Procedure: Cells are seeded in multi-well plates and allowed to attach. Following attachment, the medium is replaced with a medium containing the test compounds at various concentrations.[1]
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).[1]
-
Quantification: Cell viability and proliferation are assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.[1]
Gene Expression Analysis:
-
Objective: To measure the upregulation of estrogen-sensitive genes such as trefoil factor 1 (TFF1/pS2) and cathepsin-D (CTSD).[1]
-
Methodology: RNA is extracted from cells treated with the test compounds. Quantitative real-time PCR (qRT-PCR) is then performed to quantify the mRNA levels of the target genes.[1]
Vasodilatory Effect Evaluation
Ex Vivo Porcine Coronary Artery Relaxation Assay:
-
Tissue Preparation: Porcine coronary artery rings are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[2][3]
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor, such as potassium chloride (KCl).[2][3]
-
Compound Administration: The test compounds are added cumulatively to the organ bath, and the isometric tension is recorded.[2][3]
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by KCl.[2][3]
In Vitro Cytotoxicity Assay
MTT Assay:
-
Cell Seeding: Human cancer cell lines (e.g., A2780, MCF-7, PC-3, LNCaP) are seeded in 96-well plates.[4]
-
Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of the test compounds.[4]
-
Incubation: Cells are incubated for a defined period (e.g., 48 hours).[4]
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.[4]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated relative to untreated control cells.[4]
Potential Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that this compound might modulate, based on the estrogenic activity of related deoxybenzoins, and a general workflow for its biological evaluation.
Caption: Hypothetical Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow for Bioactivity Screening.
References
- 1. Estrogenic effect of three substituted deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Research Chemical 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one Awaits Scientific Exploration
For researchers, scientists, and professionals in drug development, the quest for novel chemical entities to probe biological systems is perpetual. In this context, 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one emerges as a compound of interest, yet its pharmacological profile and potential as a research tool remain largely uncharacterized. This guide aims to provide a foundational understanding of this molecule and frame the necessary experimental avenues to establish its utility and compare it to potential alternatives.
Currently, a comprehensive body of public-domain experimental data comparing this compound to other research chemicals is not available. Its structural features, however, suggest potential interactions with various biological targets, inviting rigorous scientific investigation. The molecule possesses a diarylbutanone scaffold, a motif present in compounds with known biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6966-21-8 | [1] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
Potential Areas of Investigation and Comparative Analysis
Given its structure, this compound could be hypothesized to interact with nuclear hormone receptors or other signaling pathways. To ascertain its value as a research chemical, a systematic comparison with established tool compounds is essential. For instance, if estrogen receptor modulation is suspected, comparative studies against well-characterized agonists and antagonists would be necessary.
Proposed Experimental Protocols
To build a data-driven comparison, the following experimental protocols are proposed:
Receptor Binding Affinity Assays
Objective: To determine the binding affinity of this compound to a panel of relevant receptors (e.g., estrogen receptors α and β, androgen receptor, etc.) in comparison to known ligands.
Methodology:
-
Assay Type: Radioligand binding assay or a non-radioactive equivalent (e.g., fluorescence polarization).
-
Materials: Purified recombinant human receptors, radiolabeled or fluorescently-labeled standard ligands, test compound (this compound), and a panel of competitor compounds.
-
Procedure:
-
Incubate a fixed concentration of the receptor and the labeled ligand with increasing concentrations of the test compound or competitor compounds.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound ligand (e.g., via filtration).
-
Quantify the amount of bound labeled ligand.
-
Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.
-
Cellular Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or modulator) of this compound in a cellular context and compare its potency and efficacy to reference compounds.
Methodology:
-
Assay Type: Reporter gene assay.
-
Cell Line: A suitable cell line endogenously expressing the target receptor or engineered to express it (e.g., HeLa or HEK293 cells).
-
Procedure:
-
Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to the receptor of interest.
-
Treat the cells with varying concentrations of this compound and reference compounds.
-
For antagonist testing, co-treat with a known agonist.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Visualizing Experimental Design and Potential Pathways
To facilitate a clear understanding of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Proposed workflow for characterizing this compound.
Caption: Hypothetical signaling pathway for this compound.
The scientific community is encouraged to undertake these and other relevant studies to elucidate the pharmacological properties of this compound. The generation of robust, comparative data will be crucial in determining its value as a novel research chemical and defining its place among the existing arsenal of molecular probes. Until such data is available, its potential remains a subject of scientific inquiry.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a compound that, due to the presence of a phenolic group and a ketone functional group, requires careful handling as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, procedures for a closely related compound, such as 4-(4-Hydroxyphenyl)-2-butanone, should be followed as a precautionary measure. The primary hazard identified for similar compounds is "Harmful if swallowed"[1][2].
Personal Protective Equipment (PPE):
When handling this compound, appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors[3].
Step-by-Step Disposal Procedure
The disposal of this compound, as with many phenolic and ketonic compounds, should be managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].
-
Waste Collection:
-
Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated and clearly labeled hazardous waste container[3][5].
-
The container must be made of a material compatible with the chemical, be securely sealed to prevent leaks or spills, and be stored in a designated, well-ventilated, and secure area away from incompatible materials[4].
-
-
Labeling:
-
The waste container must be accurately labeled with the full chemical name: "this compound," and any other components of the waste mixture. The label should also include the appropriate hazard symbols (e.g., "Harmful").
-
-
Spill Management:
-
Arranging for Disposal:
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Disposal Method | Incineration at a licensed chemical disposal facility. | [4][6] |
| Container Type | Sealable, leak-proof, and properly labeled hazardous waste container. | [3][4][5] |
| PPE | Safety goggles, chemical-resistant gloves, and a lab coat. | [2] |
| Spill Cleanup | Absorb with inert material and collect in a hazardous waste container. | [4][6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. youtube.com [youtube.com]
- 5. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one was found. The following guidance is based on the safety protocols for structurally similar compounds, including 4-(4-Hydroxyphenyl)-2-butanone and 1-(2,3-dichloro-4-hydroxyphenyl)-1-butanone. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) | To prevent eye contact which can cause serious irritation[1][2]. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation[1]. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing. | To protect exposed skin from accidental contact[2]. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | To avoid inhalation of dust or vapors which may cause respiratory irritation[1][2]. |
Operational and Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
Caption: Figure 1: A stepwise workflow for the safe handling of this compound, from preparation to post-experiment procedures.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[1]. Take off contaminated clothing and wash it before reuse[1]. |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1]. |
| If swallowed | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[1][4]. |
Emergency Response Logic Diagram
Caption: Figure 2: A decision-making diagram for appropriate first aid response following exposure to this compound.
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Use personal protective equipment as required.
-
Sweep up and shovel into suitable containers for disposal[1].
-
Do not let the product enter drains.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant[1].
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[4].
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult your institution's safety officer for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
